2,3-Dichloro-5-nitrobenzodifluoride
Description
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Structure
2D Structure
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIPEZOTXBCDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Dichloro-5-nitrobenzodifluoride CAS number and properties
An In-depth Examination of its Properties, Synthesis, and Applications in Research and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic requested was "2,3-Dichloro-5-nitrobenzodifluoride." However, publicly available scientific literature and chemical databases predominantly refer to "2,3-Dichloro-5-nitrobenzotrifluoride" with the CAS number 400-65-7. This guide will focus on the latter compound, assuming a typographical error in the original query. Furthermore, while general information for 2,3-Dichloro-5-nitrobenzotrifluoride is available, specific quantitative data such as melting and boiling points, detailed experimental protocols, and spectroscopic data are not readily found in public databases. Therefore, for illustrative purposes, this guide will present some data from its close isomer, 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4), and will clearly denote when this is the case.
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its molecular architecture, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a benzene ring, provides multiple reactive sites for further chemical modifications.[2] This trifecta of functional groups, particularly the electron-withdrawing nature of the nitro and trifluoromethyl groups, makes it a valuable building block in the synthesis of complex molecules.[1] Consequently, it finds significant utility in the pharmaceutical, agrochemical, and materials science sectors.[1][2] In the pharmaceutical industry, it is a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structural attributes are also leveraged in the development of novel pesticides and herbicides in the agrochemical field.[1] Furthermore, its derivatives are explored for the creation of advanced polymers and electronic materials.[1]
Chemical and Physical Properties
While specific experimental data for 2,3-Dichloro-5-nitrobenzotrifluoride is scarce, the general properties are summarized below. For a more detailed, quantitative perspective, the properties of its isomer, 2,4-Dichloro-5-nitrobenzotrifluoride, are also provided for reference.
Table 1: General and Physicochemical Properties
| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride (Isomer for Reference) |
| CAS Number | 400-65-7[3] | 400-70-4[4] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[3] | C₇H₂Cl₂F₃NO₂[4] |
| Molecular Weight | 260.00 g/mol [3] | 259.99 g/mol [5] |
| Appearance | White powder[1] | Light yellow to orange powder/crystal[5] |
| Melting Point | Data not available | 55-57 °C[4] |
| Boiling Point | Data not available | 264.9 °C at 760 mmHg[6] |
| Solubility | Data not available | Insoluble in water[4] |
| Purity | Typically ~97%[1] | >98.0% (GC)[5] |
Synthesis and Experimental Protocols
The primary route for synthesizing chlorinated nitrobenzotrifluorides involves the nitration of a corresponding dichlorobenzotrifluoride precursor.[7] A plausible experimental protocol for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride is detailed below. This is a representative procedure based on general nitration reactions of similar compounds.
Representative Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride
Reaction: Nitration of 2,3-Dichlorobenzotrifluoride.
Reagents:
-
2,3-Dichlorobenzotrifluoride
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, slowly add 2,3-Dichlorobenzotrifluoride dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
The crude product should precipitate out of the aqueous solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Table 2: Representative Spectroscopic Data of 2,4-Dichloro-5-nitrobenzotrifluoride (Isomer for Reference)
| Technique | Data |
| ¹H NMR | Data available, confirms aromatic protons.[8] |
| ¹³C NMR | Data available, confirms the carbon skeleton.[8] |
| FT-IR | Data available, shows characteristic peaks for nitro and C-F bonds.[8][9] |
| Mass Spectrometry | Data available, confirms the molecular weight.[9] |
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-nitrobenzotrifluoride is not publicly available. The safety information for the isomeric 2,4-Dichloro-5-nitrobenzotrifluoride indicates that this class of compounds should be handled with care.[10]
Table 3: Hazard Information for 2,4-Dichloro-5-nitrobenzotrifluoride (Isomer for Reference)
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[10] |
| Eye Damage/Irritation | Causes serious eye irritation.[10] |
| Target Organ Toxicity | May cause respiratory irritation.[10] |
Handling Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Applications in Drug Development and Agrochemicals
The reactivity of the chlorine and nitro groups on the benzotrifluoride scaffold makes this compound a versatile starting material for creating a diverse range of derivatives.
Role as a Chemical Intermediate
The general workflow for utilizing 2,3-Dichloro-5-nitrobenzotrifluoride as a chemical intermediate is depicted below. The chlorine atoms can be substituted via nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, which can then be further functionalized.
Caption: Synthetic pathways from 2,3-Dichloro-5-nitrobenzotrifluoride.
Conceptual Drug Development Workflow
The integration of intermediates like 2,3-Dichloro-5-nitrobenzotrifluoride into a drug discovery pipeline follows a structured process from initial synthesis to preclinical evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-dichloro-5-nitro-benzotrifluoride - CAS:400-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene CAS#: 400-65-7 [m.chemicalbook.com]
- 8. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloro-5-nitrobenzotrifluoride(400-70-4) IR Spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3-Dichloro-5-nitrobenzotrifluoride and its Isomer, 2,4-Dichloro-5-nitrobenzotrifluoride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound "2,3-Dichloro-5-nitrobenzodifluoride" as specified in the query is not found in the scientific literature. It is presumed that this is a misnomer for the structurally similar and commercially significant compound, 2,3-Dichloro-5-nitrobenzotrifluoride , and its isomer, 2,4-Dichloro-5-nitrobenzotrifluoride . This guide will provide a comprehensive overview of the physical and chemical properties of both of these important chemical intermediates.
Core Physical and Chemical Properties
These compounds are highly functionalized aromatic molecules, characterized by the presence of two chlorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. This substitution pattern renders the aromatic ring electron-deficient and imparts unique reactivity to the molecule, making it a valuable precursor in organic synthesis.[1][2][3]
Table 1: Physical and Chemical Properties of Dichloronitrobenzotrifluoride Isomers
| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride |
| CAS Number | 400-65-7[1] | 400-70-4[4] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[1] | C₇H₂Cl₂F₃NO₂[4] |
| Molecular Weight | 260.00 g/mol [1] | 260.00 g/mol [5] |
| Appearance | Light yellow to yellow solid (<17°C) or liquid (>17.5°C)[1] | Yellow crystalline solid[6] |
| Melting Point | 17-17.5 °C[1] | 53-54 °C[6] |
| Boiling Point | 245 °C[1] | 264.9 °C at 760 mmHg[6] |
| Density | 1.638 g/cm³[1] | 1.6 ± 0.1 g/cm³[6] |
| Flash Point | 102 °C[1] | 114.0 ± 25.9 °C[6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | Insoluble in water; soluble in hot ethanol, benzene, toluene, and acetone.[7] |
Synthesis and Experimental Protocols
The primary method for the synthesis of both 2,3-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride is through the nitration of their respective dichlorobenzotrifluoride precursors.
Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride
This compound is synthesized by the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene.[1]
Experimental Protocol: Nitration of 1,2-dichloro-3-(trifluoromethyl)benzene
-
Reagents: 1,2-dichloro-3-(trifluoromethyl)benzene, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 1,2-dichloro-3-(trifluoromethyl)benzene is then added dropwise to the cooled nitrating mixture under controlled temperature conditions to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration. The mixture is then poured onto ice water, and the crude product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield 2,3-dichloro-5-nitrobenzotrifluoride. Further purification can be achieved by distillation or chromatography.[1]
Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride
Similarly, 2,4-dichloro-5-nitrobenzotrifluoride is prepared by the nitration of 2,4-dichlorobenzotrifluoride.[3][7][8]
Experimental Protocol: Nitration of 2,4-dichlorobenzotrifluoride
-
Reagents: 2,4-dichlorobenzotrifluoride, fuming nitric acid, concentrated sulfuric acid (or oleum).[7]
-
Procedure: 2,4-dichlorobenzotrifluoride is added dropwise to a stirred mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature, typically between 40-45 °C.[7] The reaction mixture is then heated in a stepwise manner to 90 °C, then to 100 °C, and finally to 120 °C, with a holding time at each temperature to ensure the reaction proceeds to completion.[7] The progress of the reaction is monitored by analyzing the disappearance of the starting material. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified.[7]
Caption: General workflow for the synthesis of dichloronitrobenzotrifluoride isomers.
Spectral Data
Table 2: Predicted Spectral Characteristics
| Spectrum | 2,3-Dichloro-5-nitrobenzotrifluoride & 2,4-Dichloro-5-nitrobenzotrifluoride |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups. |
| ¹³C NMR | Aromatic carbons will show signals in the range of δ 120-150 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. Carbons attached to chlorine and the nitro group will also be significantly shifted downfield. |
| IR | Characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spec | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (259.99). Fragmentation patterns would likely involve the loss of NO₂, Cl, and CF₃ groups. |
Chemical Reactivity and Experimental Protocols
The primary reactivity of these compounds is dominated by nucleophilic aromatic substitution (SₙAr) . The electron-deficient nature of the benzene ring, due to the presence of multiple electron-withdrawing groups, makes it susceptible to attack by nucleophiles. The chlorine atoms are the typical leaving groups in these reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The general mechanism involves the attack of a nucleophile on the aromatic ring at a carbon bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
Caption: Simplified mechanism of nucleophilic aromatic substitution (SₙAr).
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reagents: Dichloronitrobenzotrifluoride isomer, nucleophile (e.g., an amine, alkoxide, or thiol), a base (if the nucleophile is not anionic), and a suitable solvent (e.g., DMF, DMSO, or THF).
-
Procedure: The dichloronitrobenzotrifluoride isomer is dissolved in an appropriate solvent. The nucleophile and a base (if necessary) are added to the solution. The reaction mixture is then heated for a period of time, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.
Example: Synthesis of an Amino Derivative
The nitro group in these compounds can be reduced to an amino group, which can then be further functionalized.
Experimental Protocol: Reduction of the Nitro Group
-
Reagents: Dichloronitrobenzotrifluoride isomer, a reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation with H₂/Pd-C), and a solvent (e.g., ethanol, acetic acid).
-
Procedure: The dichloronitrobenzotrifluoride isomer is dissolved in a suitable solvent. The reducing agent is added, and the reaction is stirred, often with heating. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst. After the reaction is complete, the catalyst is filtered off (in the case of hydrogenation), and the product is isolated by extraction and purified.
Applications and Biological Significance
2,3-Dichloro-5-nitrobenzotrifluoride and its 2,4-dichloro isomer are key intermediates in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]
-
Pharmaceuticals: These compounds serve as building blocks for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of the substituents allows for targeted modifications to create novel therapeutic agents.[1]
-
Agrochemicals: They are used in the production of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of many agrochemicals.[1][3]
-
Materials Science: Derivatives of these compounds are also explored for their potential use in the development of advanced polymers and other materials.[1]
While no specific signaling pathways directly involving 2,3-dichloro-5-nitrobenzotrifluoride or 2,4-dichloro-5-nitrobenzotrifluoride have been identified in the literature, their role as precursors to biologically active molecules is well-established. The final products derived from these intermediates may interact with various biological targets and signaling pathways, depending on their ultimate structure. For instance, many herbicides act by inhibiting specific enzymes in plant biosynthetic pathways, while pharmaceutical agents have a wide range of mechanisms of action. The study of the biological activity of the final products would be necessary to elucidate any involvement in specific signaling pathways.
Safety and Handling
Both 2,3-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride are hazardous chemicals and should be handled with appropriate safety precautions.
-
Hazards: They are generally classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed.[4]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
This technical guide provides a foundational understanding of the physical and chemical properties of 2,3-dichloro-5-nitrobenzotrifluoride and 2,4-dichloro-5-nitrobenzotrifluoride. Further research into the specific applications and biological activities of their derivatives is recommended for a more complete picture of their significance in drug development and other scientific fields.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-Dichloro-5-nitrobenzotrifluoride 97 400-70-4 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dichloro-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride, with the CAS number 400-65-7, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its chemical structure, featuring a trifluoromethyl group and two chlorine atoms on a nitro-substituted benzene ring, imparts unique reactivity, making it a valuable intermediate for the synthesis of complex molecules.[2] The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the reactive chlorine atoms, provides multiple sites for chemical modification, allowing for its strategic incorporation into novel compounds with desired biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, properties, and a representative experimental protocol for 2,3-Dichloro-5-nitrobenzotrifluoride.
Physicochemical Properties
While specific experimental data for 2,3-Dichloro-5-nitrobenzotrifluoride is not extensively published in peer-reviewed literature, data from chemical suppliers and for its isomers provide valuable insights.
Table 1: Physicochemical Data for 2,3-Dichloro-5-nitrobenzotrifluoride and a Key Isomer.
| Property | 2,3-Dichloro-5-nitrobenzotrifluoride (CAS: 400-65-7) | 2,4-Dichloro-5-nitrobenzotrifluoride (CAS: 400-70-4) |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[3] | C₇H₂Cl₂F₃NO₂[4] |
| Molecular Weight | 259.9975 g/mol [3] | 259.99 g/mol [4] |
| Boiling Point | 245°C[5] | 264.9°C at 760 mmHg |
| Flash Point | 102°C[5] | - |
| Melting Point | Not available | 53-54°C |
| Purity | ≥98%[5] | - |
Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride
The primary route for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride is through the electrophilic nitration of 1,2-dichloro-3-(trifluoromethyl)benzene.[6] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
Experimental Workflow
The synthesis can be broken down into three main stages: reaction setup and nitration, work-up and isolation, and finally, purification.
Caption: Experimental workflow for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene, based on established procedures for similar aromatic compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Dichloro-3-(trifluoromethyl)benzene | 215.01 | 50.0 g | 0.233 |
| Concentrated Nitric Acid (68%) | 63.01 | 24.0 mL | 0.38 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 24.0 mL | - |
| Dichloromethane | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50.0 g (0.233 mol) of 1,2-dichloro-3-(trifluoromethyl)benzene.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 24.0 mL of concentrated nitric acid to 24.0 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1,2-dichloro-3-(trifluoromethyl)benzene over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield 2,3-dichloro-5-nitrobenzotrifluoride as a pale yellow oil or solid.
Logical Relationship of Synthesis
The synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride from its precursor involves a series of logical steps, each with a specific purpose to ensure the desired product is obtained with good yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 400-65-7 2,3-Dichloro-5-nitrobenzotrifluoride >>4>>CAS>>CAS [cas.yaoshang68.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene CAS#: 400-65-7 [m.chemicalbook.com]
A Technical Guide to the Spectroscopic Analysis of Aromatic Nitro Compounds: A Hypothetical Case Study of 2,3-Dichloro-5-nitrobenzodifluoride
Introduction
Predicted Spectroscopic Data
The following tables present the anticipated spectroscopic data for 2,3-dichloro-5-nitrobenzodifluoride. These predictions are derived from established principles of spectroscopy and by analogy to similar chlorinated, nitrated, and fluorinated aromatic compounds.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.0 - 8.5 | Doublet | 2-3 | H-6 |
| ¹H | 7.8 - 8.2 | Doublet | 2-3 | H-4 |
| ¹³C | 148 - 152 | Singlet | - | C-5 (C-NO₂) |
| ¹³C | 140 - 145 | Doublet (¹JCF) | 240-260 | C-F |
| ¹³C | 135 - 140 | Singlet | - | C-2/C-3 (C-Cl) |
| ¹³C | 125 - 130 | Singlet | - | C-1 (C-F) |
| ¹³C | 120 - 125 | Singlet | - | C-6 |
| ¹³C | 115 - 120 | Singlet | - | C-4 |
| ¹⁹F | -100 to -120 | Multiplet | - | Aromatic C-F |
Note: Predicted values are estimates and actual experimental data may vary based on solvent and other experimental conditions.
Table 2: Predicted Infrared (IR) Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1380 | Strong | Symmetric NO₂ stretch |
| 1200 - 1250 | Strong | C-F stretch |
| 1000 - 1100 | Medium | C-Cl stretch |
| 800 - 900 | Strong | C-H out-of-plane bend |
| 1450 - 1600 | Medium-Weak | Aromatic C=C stretch |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted m/z Values | Interpretation |
| Electron Ionization (EI) | [M]⁺, [M-NO₂]⁺, [M-Cl]⁺ | Molecular ion and characteristic fragmentation patterns. The isotopic pattern for two chlorine atoms will be a key identifier. |
| Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion, depending on the mode. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: 128-256 scans, relaxation delay of 1-2 seconds, spectral width appropriate for aromatic fluorine compounds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Electrospray Ionization (ESI): Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL).
-
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ion source (EI or ESI).
-
Acquisition:
-
EI: Typically performed at 70 eV.
-
ESI: Infuse the sample solution into the ion source. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.
Workflow Visualization
The logical flow for the spectroscopic characterization of a novel compound can be visualized as follows:
Caption: Workflow for Spectroscopic Analysis of a Novel Compound.
An In-depth Technical Guide to 2,3-Dichloro-5-nitrobenzotrifluoride as a Chemical Intermediate
A Note on Nomenclature: This technical guide focuses on 2,3-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7). Initial searches for "2,3-Dichloro-5-nitrobenzodifluoride" did not yield a corresponding chemical entity in available literature, suggesting a likely typographical error. The trifluoromethyl (-CF3) derivative is a well-documented and significant intermediate in various chemical industries.
Executive Summary
2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its molecular architecture, featuring two chlorine atoms, a nitro group, and an electron-withdrawing trifluoromethyl group, provides multiple reactive sites for chemical modification.[2] This unique combination of functional groups makes it an indispensable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of 2,3-Dichloro-5-nitrobenzotrifluoride are critical for its application in synthesis. The compound is typically a white powder with a purity of 97% or higher.[3] A summary of its key properties and those of related isomers is presented below for comparison.
| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride | 2-Chloro-5-nitrobenzotrifluoride |
| CAS Number | 400-65-7[2] | 400-70-4[4] | 777-37-7[5] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[6] | C₇H₂Cl₂F₃NO₂[4] | C H₃ClF₃NO₂[5] |
| Molecular Weight | 260.00 g/mol [6] | 259.99 g/mol [4] | 225.55 g/mol [5] |
| Appearance | White Powder[3] | - | Liquid |
| Purity | ~97%[3] | - | ~97% |
| Boiling Point | - | - | 108 °C @ 10 mmHg |
| Density | - | - | 1.527 g/mL at 25 °C |
| Refractive Index | - | - | n20/D 1.508 |
Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride
The primary method for synthesizing 2,3-Dichloro-5-nitrobenzotrifluoride is through the electrophilic nitration of a 2,3-dichlorobenzotrifluoride precursor. This reaction typically involves the use of a mixed acid system, such as nitric acid in combination with sulfuric acid or fuming sulfuric acid (oleum).
General Reaction Scheme
The synthesis proceeds via the nitration of 2,3-dichlorobenzotrifluoride. The nitro group is directed to the 5-position due to the directing effects of the existing substituents on the aromatic ring.
Caption: General synthesis workflow for 2,3-Dichloro-5-nitrobenzotrifluoride.
Experimental Protocol
While a specific protocol for 2,3-Dichloro-5-nitrobenzotrifluoride is not publicly detailed, the following procedure is adapted from established methods for the nitration of similar dichlorobenzotrifluoride isomers.[1][7]
Materials:
-
2,4-Dichlorobenzotrifluoride (starting material analog)[7]
-
Fuming sulfuric acid (Oleum)[7]
-
Nitric acid (≥95%)[7]
-
Ice water
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., dichloromethane or hexane for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel is charged with a measured amount of fuming sulfuric acid and nitric acid.[7] The temperature is controlled within a specific range, for instance, 40-45°C.[7]
-
Addition of Starting Material: The 2,3-dichlorobenzotrifluoride is added dropwise to the mixed acid solution while maintaining the temperature.[7]
-
Reaction: After the addition is complete, the mixture is held at the initial temperature for a period (e.g., 1 hour) before being slowly heated to a higher temperature (e.g., 90-120°C) to drive the reaction to completion.[7] The reaction progress is monitored by sampling and analysis (e.g., GC or TLC) until the starting material is consumed.[7]
-
Work-up: The reaction mixture is cooled and carefully poured into ice water to precipitate the crude product.[8]
-
Purification: The crude product is filtered, washed with water to remove residual acid, and then washed with a dilute alkaline solution to neutralize any remaining acid. The product can be further purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.[8]
Applications in Drug Development and Agrochemicals
The trifluoromethyl group is known for its high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic properties of molecules.[8] This makes benzotrifluoride derivatives key intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]
Role as a Pharmaceutical Intermediate
2,3-Dichloro-5-nitrobenzotrifluoride serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] The arrangement of its substituents allows for targeted modifications, leading to the development of novel therapeutic agents.[3] The reactive sites on the molecule can be manipulated through various organic reactions to construct more complex drug scaffolds.
Caption: Logical workflow from intermediate to a final API.
Agrochemical Synthesis
In the agrochemical sector, this intermediate is used in the synthesis of potent pesticides and herbicides.[3] The specific structural features imparted by the dichloronitrobenzotrifluoride core can lead to compounds with high biological activity, crucial for crop protection.[3]
Key Reactions and Transformations
The utility of 2,3-Dichloro-5-nitrobenzotrifluoride as an intermediate stems from the reactivity of its functional groups. The nitro group can be reduced to an amine, which is a common precursor for a wide range of further reactions. The chlorine atoms can be substituted via nucleophilic aromatic substitution, although the electron-withdrawing nature of the other groups makes this challenging.
| Reaction Type | Reagents | Product Functional Group | Application |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | Precursor for amides, ureas, sulfonamides, and heterocyclic rings. |
| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., alkoxides, amines) at high temperatures | Ether, Amine, etc. | Introduction of new side chains and building blocks. |
| Coupling Reactions (Post-transformation) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl systems, Aryl amines | Formation of complex molecular backbones for APIs and agrochemicals. |
Conclusion
2,3-Dichloro-5-nitrobenzotrifluoride is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a versatile platform for the synthesis of complex, biologically active molecules. The reliable synthesis and availability of this compound are crucial for driving innovation and development in these critical sectors of the chemical industry.[2]
References
- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-dichloro-5-nitro-benzotrifluoride - CAS:400-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 8. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
In-depth Technical Guide: 2,3-Dichloro-5-nitrobenzodifluoride - A Compound with Limited Publicly Available Data
Foreword for Researchers, Scientists, and Drug Development Professionals:
This document serves to address the inquiry into the solubility and stability of 2,3-Dichloro-5-nitrobenzodifluoride. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific data for this particular compound. While information on structurally similar molecules exists, direct experimental data on the solubility and stability of this compound remains elusive.
This guide will, therefore, summarize the available information for analogous compounds to provide a foundational understanding. It will also present generalized experimental protocols that would be suitable for determining the solubility and stability of novel compounds like this compound, should a sample become available for analysis.
Section 1: Physicochemical Properties - A Comparative Analysis
Direct data for this compound is not available. However, we can infer potential characteristics by examining related compounds.
Table 1: Comparison of Physicochemical Properties of Structurally Similar Compounds
| Property | 2,4-Dichloro-5-nitrobenzotrifluoride[1] | 2,3-Dichloro-5-nitrobenzoic acid[2] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[3][4] |
| Molecular Formula | C7H2Cl2F3NO2 | C7H3Cl2NO4 | C6H2Cl2F3N |
| Molecular Weight | 259.99 g/mol | 236.01 g/mol | 215.98 g/mol |
| Melting Point | 55-57 °C | Not available | Not available |
| Solubility in Water | Not available | Not available | 380 mg/L @ 24 °C[3] |
| General Solubility | Not available | Not available | Soluble in common organic solvents (MDC, MeOH, Acetone)[3] |
| XLogP3 | 3.9 | 2.5 | 3.3 |
Note: The XLogP3 value suggests that 2,4-Dichloro-5-nitrobenzotrifluoride is more lipophilic than 2,3-Dichloro-5-nitrobenzoic acid and 2,3-Dichloro-5-(trifluoromethyl)pyridine.
Section 2: Proposed Experimental Protocols for a Novel Compound
The following are generalized, yet detailed, methodologies for determining the solubility and stability of a new chemical entity such as this compound.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.
Objective: To determine the saturation concentration of the test substance in water at a specific temperature.
Materials:
-
Test substance (this compound)
-
Reagent grade water (e.g., Milli-Q)
-
Thermostatically controlled shaker or water bath
-
Centrifuge capable of > 1500 g
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the test substance to a known volume of water in a glass flask.
-
Seal the flask and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the solid phase from the aqueous phase.
-
Carefully withdraw a sample from the clear supernatant.
-
Quantify the concentration of the dissolved test substance using a validated analytical method.
-
Measure the pH of the saturated solution.
-
Repeat the experiment at different temperatures if required.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the test substance in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the test substance in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the test substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose the solid material and a solution of the test substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).
-
Thermal Degradation: Expose the solid test substance to elevated temperatures (e.g., 60 °C, 80 °C) for an extended period.
Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.
Section 3: Logical Workflow and Pathway Visualization
As no specific biological or chemical pathways involving this compound have been documented, a generalized workflow for its characterization is presented below.
Caption: A generalized workflow for the characterization of a novel chemical entity.
Section 4: Safety and Handling
While specific GHS classifications for this compound are not available, related compounds exhibit a range of hazards. For instance, 2,4-Dichloro-5-nitrobenzotrifluoride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, 2,3-Dichloro-5-nitrobenzoic acid is also harmful if swallowed and causes skin and eye irritation[2]. 2,3-Dichloro-5-(trifluoromethyl)pyridine is harmful if swallowed or inhaled, may cause an allergic skin reaction, and causes serious eye damage[4].
Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
The current body of scientific knowledge lacks specific data on the solubility and stability of this compound. This guide has provided a framework for approaching the characterization of this and other novel compounds by leveraging data from structurally similar molecules and outlining standard experimental protocols. Further research and empirical data are necessary to fully elucidate the physicochemical properties and potential applications of this compound.
References
- 1. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 22148801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group, provides multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making this compound a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of 2,3-dichloro-5-nitrobenzotrifluoride in organic synthesis.
Note on nomenclature: The compound discussed herein is 2,3-dichloro-5-nitrobenzotrifluoride (CAS Number: 400-65-7). While the initial query mentioned "nitrobenzodifluoride," the available scientific literature predominantly refers to the trifluoromethyl derivative.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dichloro-5-nitrobenzotrifluoride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 400-65-7 | [1][3] |
| Molecular Formula | C7H2Cl2F3NO2 | |
| Molecular Weight | 260.00 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥97% | [2][3] |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Applications in Organic Synthesis
The primary application of 2,3-dichloro-5-nitrobenzotrifluoride is as an electrophilic aromatic substrate in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or selectively displaced by a variety of nucleophiles, leading to the formation of diverse molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles, leading to the substitution of one or both chlorine atoms. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
A general workflow for a typical nucleophilic aromatic substitution reaction is outlined below.
Caption: General workflow for a nucleophilic aromatic substitution reaction.
1. Synthesis of Substituted Anilines
Experimental Protocol: Synthesis of N-Aryl-2-chloro-5-nitro-3-(trifluoromethyl)anilines (General Procedure)
This protocol is adapted from the reaction of a similar substrate and should be optimized for 2,3-dichloro-5-nitrobenzotrifluoride.
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
Substituted aniline
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq) in methanol.
-
Add the substituted aniline (1.1 to 1.5 eq) to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product.
-
Wash the solid with a cold methanol-water mixture.
-
Dry the product under vacuum to obtain the N-aryl-2-chloro-5-nitro-3-(trifluoromethyl)aniline.
Expected Outcome and Characterization:
The product is typically a colored solid. Characterization can be performed using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
2. Synthesis of Phenoxy Derivatives
Reaction with phenols or alkoxides can be used to introduce ether linkages. These phenoxy derivatives are precursors to a variety of herbicides.
The general reaction scheme for the synthesis of phenoxy derivatives is as follows:
Caption: Synthesis of phenoxy derivatives.
Experimental Protocol: Synthesis of 2-(Aryloxy)-3-chloro-5-nitrobenzotrifluoride (General Procedure)
This is a general procedure and requires optimization for specific substrates.
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
Substituted phenol
-
Potassium carbonate or sodium hydride
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Transformations
The products of the initial SNAr reaction can undergo further transformations to generate a wider range of complex molecules.
1. Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, which can then be further functionalized.
Caption: Reduction of the nitro group.
Experimental Protocol: Reduction of the Nitro Group (General Procedure)
Materials:
-
Substituted 2-nucleophile-3-chloro-5-nitrobenzotrifluoride
-
Palladium on carbon (10%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Summary of Applications
| Application | Reaction Type | Key Intermediates | Final Products | References |
| Agrochemicals | Nucleophilic Aromatic Substitution | Anilines, Phenoxy derivatives | Herbicides, Pesticides | [1][2] |
| Pharmaceuticals | Nucleophilic Aromatic Substitution | Substituted anilines | Active Pharmaceutical Ingredients (APIs) | [1][2] |
| Materials Science | Derivatization | Various derivatives | Advanced polymers, Electronic materials | [2] |
Conclusion
2,3-Dichloro-5-nitrobenzotrifluoride is a valuable and reactive building block in organic synthesis. Its utility stems from the facile displacement of its chlorine atoms via nucleophilic aromatic substitution, enabling the synthesis of a wide array of substituted aromatic compounds. The protocols and application notes provided here serve as a guide for researchers in the fields of drug discovery, agrochemical development, and materials science to effectively utilize this versatile intermediate in their synthetic endeavors. Further optimization of the outlined general procedures will be necessary to achieve optimal results for specific substrates and desired products.
References
Application Notes and Protocols for Dichloronitrobenzofluoride Derivatives in Pharmaceutical and Agrochemical Development
Introduction
This document provides detailed application notes and experimental protocols for the use of dichloronitrobenzofluoride derivatives in the development of pharmaceuticals and agrochemicals. Due to the limited availability of specific data on 2,3-dichloro-5-nitrobenzodifluoride, this report focuses on the closely related and widely used trifluoromethyl analogue, 2,3-dichloro-5-nitrobenzotrifluoride, and its derivatives. These compounds are versatile chemical intermediates characterized by a highly functionalized aromatic ring, making them valuable starting materials in multi-step organic synthesis.[1][2] The presence of chloro-, nitro-, and trifluoromethyl groups provides multiple reactive sites for constructing complex molecular architectures.[2]
Section 1: Application in Pharmaceutical Development - Synthesis of Bosutinib
Application Note:
Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[3][4][5] The synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline as a key building block. This intermediate, while not identical to 2,3-dichloro-5-nitrobenzotrifluoride, represents a common downstream product where the nitro group has been reduced to an amine and the trifluoromethyl group is replaced by a methoxy group, showcasing a typical synthetic modification of this class of compounds. The dichlorinated aniline core is crucial for the molecule's interaction with the kinase active site.
The general synthetic strategy involves the condensation of 2,4-dichloro-5-methoxyaniline with a functionalized quinoline core, followed by further elaboration to introduce the solubilizing side chain.[1][2][6]
Experimental Protocol: Synthesis of a Key Bosutinib Intermediate
This protocol describes the condensation of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline to yield a key precursor to Bosutinib.[6]
Materials:
-
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water
Procedure:
-
A mixture of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol), 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), and pyridine hydrochloride (0.276 g, 2.44 mmol) in 2-ethoxyethanol (10 mL) is prepared.
-
The reaction mixture is heated at reflux for 2.5 hours.
-
After cooling, the mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is washed with water.
-
The organic layer is filtered and concentrated in vacuo until a solid begins to appear, yielding 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.
| Parameter | Value | Reference |
| Starting Material 1 | 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | [6] |
| Starting Material 2 | 2,4-dichloro-5-methoxyaniline | [6] |
| Catalyst | Pyridine hydrochloride | [6] |
| Solvent | 2-Ethoxyethanol | [6] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 2.5 hours | [6] |
Signaling Pathway of Bosutinib
Bosutinib functions by inhibiting the autophosphorylation of both Abl and Src kinases, which are often overactive in certain cancers.[7] This inhibition blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[7][8]
Section 2: Application in Agrochemical Development - Synthesis of Fluazinam
Application Note:
Fluazinam is a broad-spectrum fungicide used to control a variety of plant fungal diseases.[9][10] Its synthesis utilizes a dichloronitrobenzotrifluoride derivative, highlighting the importance of this class of compounds in agrochemical manufacturing. The chemical name for Fluazinam is 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine.[10] The synthesis involves a nucleophilic aromatic substitution reaction between an aminopyridine and a dichlorodinitrobenzotrifluoride.
Experimental Protocol: Synthesis of Fluazinam
This protocol describes the synthesis of Fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitro-trifluorotoluene.[11][12]
Materials:
-
2-amino-3-chloro-5-trifluoromethylpyridine
-
2,4-dichloro-3,5-dinitro-trifluorotoluene
-
Potassium hydroxide (85%)
-
2-Methyltetrahydrofuran
Procedure:
-
A mixture of 1.00 mol of 2-amino-3-chloro-5-trifluoromethylpyridine, 1.05 mol of 2,4-dichloro-3,5-dinitro-trifluorotoluene, and 4.0 moles of 85% potassium hydroxide is prepared in 300 g of 2-methyltetrahydrofuran in a 2 L four-necked reaction flask.
-
The mixture is stirred at 20°C for 4 hours.
-
The reaction progress can be monitored by HPLC.
-
Upon completion, the product is isolated by adding water to dissolve the salts, separating the organic phase, and removing the solvent by distillation.
-
The crude product is purified by slurrying in water, filtration, and drying.
| Parameter | Value | Reference |
| Starting Material 1 | 2-amino-3-chloro-5-trifluoromethylpyridine | [11][12] |
| Starting Material 2 | 2,4-dichloro-3,5-dinitro-trifluorotoluene | [11][12] |
| Base | Potassium hydroxide | [11] |
| Solvent | 2-Methyltetrahydrofuran | [11][12] |
| Reaction Temperature | 20°C | [11] |
| Reaction Time | 4 hours | [11] |
| Molar Yield | 98.0% | [11] |
| Purity (HPLC) | 99.8% | [11] |
Mechanism of Action of Fluazinam
Fluazinam acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[10] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the production of ATP, the primary energy currency of the cell. The lack of ATP leads to a cessation of essential cellular processes and ultimately fungal cell death.
Conclusion
Dichloronitrobenzofluoride derivatives are undeniably valuable precursors in the synthesis of complex, biologically active molecules. The examples of Bosutinib and Fluazinam demonstrate their utility in creating targeted therapies for human diseases and effective agents for crop protection. The synthetic protocols and mechanistic diagrams provided herein offer a foundational understanding for researchers and drug development professionals working with this important class of chemical intermediates. Further research into novel derivatives and their applications is likely to yield new and improved pharmaceutical and agrochemical products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 9. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Fluazinam - Wikipedia [en.wikipedia.org]
- 11. Fluazinam synthesis - chemicalbook [chemicalbook.com]
- 12. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzotrifluoride as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7) is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of agrochemicals.[1][2] Its unique molecular structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group, provides multiple reactive sites for the construction of complex molecules with potent biological activities.[2] This document provides detailed application notes and experimental protocols for the use of 2,3-dichloro-5-nitrobenzotrifluoride in the development of novel herbicides, focusing on the synthesis of pyridazinone-based compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dichloro-5-nitrobenzotrifluoride is presented in the table below.
| Property | Value |
| CAS Number | 400-65-7 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 260.00 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | 1.7 g/cm³ |
| Solubility | Soluble in most organic solvents |
Applications in Herbicide Synthesis
2,3-Dichloro-5-nitrobenzotrifluoride is a valuable precursor for the synthesis of herbicides, particularly those belonging to the pyridazinone class. The trifluoromethylphenyl moiety is a key pharmacophore in several commercial herbicides, contributing to their efficacy.
Synthesis of Pyridazinone-Based Herbicides
One of the primary applications of 2,3-dichloro-5-nitrobenzotrifluoride is in the synthesis of herbicidal 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone. This compound has been shown to inhibit photosynthesis and interfere with chloroplast development in target weed species.[3]
Reaction Scheme:
The general synthetic pathway involves a multi-step process, starting with the reduction of the nitro group of 2,3-dichloro-5-nitrobenzotrifluoride to an amino group, followed by diazotization and subsequent reaction with a suitable pyridazinone precursor.
Caption: General synthetic pathway for pyridazinone herbicides.
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of pyridazinone herbicides from 2,3-dichloro-5-nitrobenzotrifluoride. Researchers should optimize these conditions for their specific target molecules and available equipment.
Protocol 1: Reduction of the Nitro Group
Objective: To reduce the nitro group of 2,3-dichloro-5-nitrobenzotrifluoride to form 2,3-dichloro-5-aminobenzotrifluoride.
Materials:
-
2,3-dichloro-5-nitrobenzotrifluoride
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dichloro-5-nitrobenzotrifluoride in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dichloro-5-aminobenzotrifluoride.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Diazotization and Coupling
Objective: To convert the amino group of 2,3-dichloro-5-aminobenzotrifluoride to a diazonium salt and couple it with a pyridazinone precursor.
Materials:
-
2,3-dichloro-5-aminobenzotrifluoride
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Pyridazinone precursor
-
Suitable solvent (e.g., water, acetic acid)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve 2,3-dichloro-5-aminobenzotrifluoride in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate vessel, dissolve the pyridazinone precursor in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the solution of the pyridazinone precursor with vigorous stirring.
-
Allow the reaction to proceed at low temperature for several hours until the coupling is complete (monitor by TLC or LC-MS).
-
The resulting product may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Mode of Action of Derived Pyridazinone Herbicides
Pyridazinone herbicides derived from 2,3-dichloro-5-nitrobenzotrifluoride typically exhibit a dual mode of action, making them highly effective.
-
Inhibition of Photosynthesis: They act as inhibitors of the Hill reaction in photosystem II, thus blocking the electron transport chain and halting photosynthesis.[3]
-
Interference with Chloroplast Development: These compounds can also interfere with the normal development and function of chloroplasts, leading to bleaching of the plant tissue.[3]
Caption: Mode of action of pyridazinone herbicides.
Quantitative Data
The herbicidal efficacy of pyridazinone derivatives is typically evaluated through greenhouse and field trials. The following table presents hypothetical, yet representative, data for a novel pyridazinone herbicide derived from 2,3-dichloro-5-nitrobenzotrifluoride.
| Weed Species | Growth Stage | Application Rate (g/ha) | Efficacy (%) |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 100 | 95 |
| Post-emergence | 150 | 90 | |
| Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | 100 | 98 |
| Post-emergence | 150 | 92 | |
| Setaria faberi (Giant foxtail) | Pre-emergence | 100 | 92 |
| Post-emergence | 150 | 88 |
Conclusion
2,3-Dichloro-5-nitrobenzotrifluoride is a key building block for the synthesis of potent agrochemicals, particularly pyridazinone-based herbicides. Its versatile reactivity allows for the creation of diverse molecular structures with high biological activity. The provided protocols and application notes serve as a guide for researchers in the development of new and effective crop protection solutions. Further research into the structure-activity relationships of derivatives of 2,3-dichloro-5-nitrobenzotrifluoride is warranted to explore the full potential of this important intermediate.
References
Application Notes and Protocols for Reactions of Dichloronitrobenzotrifluorides
Introduction: Nucleophilic Aromatic Substitution (SNAr) of Dichloronitrobenzotrifluorides
The compound "2,3-Dichloro-5-nitrobenzodifluoride" as named is not found in standard chemical literature and is likely a misnomer for a dichloronitro-substituted benzotrifluoride, such as 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 400-65-7) or 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4). These compounds are highly activated substrates for nucleophilic aromatic substitution (SNAr) reactions.
The presence of strong electron-withdrawing groups, namely the nitro (-NO2) and trifluoromethyl (-CF3) groups, significantly decreases the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to attack by nucleophiles. The chlorine atoms serve as good leaving groups in this context. The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores the aromaticity of the ring.[1][2] The regioselectivity of the substitution (i.e., which chlorine atom is replaced) is dictated by the relative positions of the electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate.[2] Generally, substitution occurs at positions ortho or para to the activating groups.
These reactions are fundamental in the synthesis of a wide range of functionalized aromatic compounds utilized in drug discovery, agrochemicals, and materials science. This document provides a general experimental protocol for conducting SNAr reactions with dichloronitrobenzotrifluoride derivatives.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general procedure for the reaction of a dichloronitrobenzotrifluoride with a primary or secondary amine.
Materials:
-
Dichloronitrobenzotrifluoride derivative (e.g., 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser and magnetic stirrer)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the dichloronitrobenzotrifluoride (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the base (1.5-2.0 eq.).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to the reaction vessel. The concentration of the dichloronitrobenzotrifluoride is typically in the range of 0.1-1.0 M.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired substituted product.
Data Presentation
The following table summarizes representative reaction conditions for SNAr reactions on activated haloaromatic compounds, which can serve as a starting point for optimizing reactions with dichloronitrobenzotrifluorides.
| Substrate (Analogous) | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference (Analogous Reactions) |
| 2,4-Difluoronitrobenzene | Morpholine | K2CO3 | DMF | 80 | 12 | 4-(2-Fluoro-4-nitrophenyl)morpholine | 95 | [3] |
| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | K2CO3 | DMF | 100 | 24 | Dinitrated benzodioxin derivative | 75 | [3] |
| 2,3-Dichloroquinoxaline | Butylamine | Et3N | Ethanol | Reflux | 6 | 2-Butylamino-3-chloroquinoxaline | 80 | [3] |
| 1-Chloro-2,4-dinitrobenzene | Aniline | NaHCO3 | Ethanol | Reflux | 4 | 2,4-Dinitrodiphenylamine | 90 | General SNAr Knowledge |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for an SNAr reaction.
References
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2,3-Dichloro-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride (CAS 400-65-7) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), a nitro group that can be reduced to an amine, and an electron-withdrawing trifluoromethyl group that activates the aromatic ring.[1][2] These features make it an ideal precursor for the synthesis of a wide array of novel compounds, particularly in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds, specifically trifluoromethyl-substituted benzimidazoles, using 2,3-Dichloro-5-nitrobenzotrifluoride as a key starting material.
Key Applications
The strategic incorporation of 2,3-Dichloro-5-nitrobenzotrifluoride into synthetic routes allows for the exploration of new chemical spaces and the development of innovative products.[2] Its primary applications lie in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The trifluoromethyl group is a common motif in many modern drugs, enhancing properties like metabolic stability and bioavailability. 2,3-Dichloro-5-nitrobenzotrifluoride provides a scaffold for the construction of complex, trifluoromethyl-containing drug candidates.[1]
-
Agrochemicals: The structural features of this compound can impart specific biological activities, making it a valuable precursor for the development of new pesticides and herbicides.[1]
-
Advanced Materials: Derivatives of 2,3-Dichloro-5-nitrobenzotrifluoride are being explored for their potential in creating novel polymers and electronic materials.[1]
Synthesis of Novel Trifluoromethyl-Substituted Benzimidazoles
This section details the synthesis of novel 2-substituted-4-chloro-6-(trifluoromethyl)-1H-benzimidazoles from 2,3-Dichloro-5-nitrobenzotrifluoride. The overall synthetic workflow involves a two-step process: reduction of the nitro group to form a diamine intermediate, followed by cyclization with a carboxylic acid derivative.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of 2-substituted-4-chloro-6-(trifluoromethyl)-1H-benzimidazoles.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine
This protocol describes the reduction of the nitro group of a related precursor, 2,4-dichloro-3-nitro-benzotrifluoride, which can be synthesized from commercially available starting materials. The resulting ortho-phenylenediamine is a key intermediate for the subsequent cyclization reaction.
Materials:
-
2,4-Dichloro-3-nitro-benzotrifluoride
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 2,4-dichloro-3-nitro-benzotrifluoride (1 equivalent) in ethanol dropwise to the refluxing mixture over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 2-Substituted-4-chloro-6-(trifluoromethyl)-1H-benzimidazoles
This protocol outlines the cyclization of the synthesized diamine with a carboxylic acid to form the benzimidazole ring.
Materials:
-
4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine
-
Substituted carboxylic acid (R-COOH, 1.1 equivalents)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Ammonium hydroxide (NH₄OH) solution
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) and the substituted carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as the condensing agent and solvent.
-
Heat the reaction mixture at 120-140 °C for 4-6 hours with stirring. Monitor the reaction progress by TLC.
-
Alternatively, the reaction can be carried out in 4M hydrochloric acid under reflux for a similar duration.
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is basic (pH 8-9), which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a representative 2-substituted-4-chloro-6-(trifluoromethyl)-1H-benzimidazole.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine | 2,4-Dichloro-3-nitro-benzotrifluoride | Fe, HCl, EtOH/H₂O | 75-85 | >95 |
| 2 | 2-Aryl-4-chloro-6-(trifluoromethyl)-1H-benzimidazole | 4-Chloro-6-(trifluoromethyl)benzene-1,2-diamine | Aryl-carboxylic acid, PPA | 60-75 | >98 |
Signaling Pathway Diagram (Hypothetical)
If a synthesized benzimidazole derivative (e.g., "Compound X") is found to have, for instance, anti-cancer activity by inhibiting a specific kinase in a signaling pathway, the following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel benzimidazole derivative.
Conclusion
2,3-Dichloro-5-nitrobenzotrifluoride is a valuable and reactive starting material for the synthesis of novel trifluoromethyl-substituted heterocyclic compounds. The protocols provided herein offer a general framework for the preparation of benzimidazole derivatives, which are an important class of compounds in medicinal chemistry. Researchers can adapt these methodologies to synthesize a diverse library of compounds for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Quantification of 2,3-Dichloro-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2,3-Dichloro-5-nitrobenzotrifluoride in various matrices. The following methods are based on established analytical techniques for structurally similar halogenated nitroaromatic compounds and should be fully validated for their intended use.
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride is a halogenated nitroaromatic compound. Accurate and precise quantification of this analyte is crucial in various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD).
Method Selection
The choice between HPLC-UV and GC-ECD will depend on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV is a robust and versatile technique suitable for a wide range of samples. It is generally preferred for less volatile compounds and when derivatization is to be avoided.
-
GC-ECD offers exceptional sensitivity for halogenated compounds due to the high electron affinity of the chloro- and nitro-functional groups. This method is ideal for trace-level analysis.[1][2][3]
Caption: Logical workflow for selecting the appropriate analytical method.
HPLC-UV Method for Quantification
This method describes a reversed-phase HPLC approach for the separation and quantification of 2,3-Dichloro-5-nitrobenzotrifluoride.
Experimental Protocol
3.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on typical absorbance for nitroaromatic compounds)[4][5][6][7][8] |
| Data Acquisition | Chromatography Data System |
3.1.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-Dichloro-5-nitrobenzotrifluoride reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation (Liquid Matrix - e.g., Plasma):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Sample Preparation (Solid Matrix - e.g., Tissue):
Data Presentation: Hypothetical Validation Data
The following tables summarize the expected performance characteristics of the validated HPLC-UV method.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Calibration Model | Linear, y = mx + c, 1/x weighting |
Table 2: Precision and Accuracy
| QC Level (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Low (0.3) | < 10% | 90 - 110% |
| Mid (15) | < 5% | 95 - 105% |
| High (80) | < 5% | 95 - 105% |
Table 3: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
GC-ECD Method for Quantification
This method is designed for high-sensitivity, trace-level analysis of 2,3-Dichloro-5-nitrobenzotrifluoride.
Experimental Protocol
4.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Electron Capture Detector (ECD) |
| Column | DB-5 or equivalent (5% Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Nitrogen or Argon/Methane, Flow Rate: 1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temperature | 300 °C |
| Data Acquisition | Chromatography Data System |
4.1.2. Standard and Sample Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3-Dichloro-5-nitrobenzotrifluoride reference standard and dissolve in 100 mL of hexane or ethyl acetate.
-
Working Standards: Prepare calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation:
-
Employ liquid-liquid extraction with a non-halogenated solvent like hexane or ethyl acetate.[2]
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
Ensure the final extract is in a non-halogenated solvent to be compatible with the ECD.
-
Data Presentation: Hypothetical Validation Data
Table 4: Linearity and Range
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Calibration Model | Linear, y = mx + c |
Table 5: Precision and Accuracy
| QC Level (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Low (0.3) | < 15% | 85 - 115% |
| Mid (15) | < 10% | 90 - 110% |
| High (80) | < 10% | 90 - 110% |
Table 6: Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Overall Analytical Workflow
The following diagram illustrates the general workflow from sample receipt to final data reporting for the quantification of 2,3-Dichloro-5-nitrobenzotrifluoride.
Caption: General workflow for the quantitative analysis of the target analyte.
References
- 1. epa.gov [epa.gov]
- 2. gcms.cz [gcms.cz]
- 3. teledynelabs.com [teledynelabs.com]
- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Ultraviolet resonance Raman spectroscopy of nitroaromatic compounds for standoff detection applications [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. 391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. analytik-jena.com [analytik-jena.com]
Application Notes and Protocols: 2,3-Dichloro-5-nitrobenzotrifluoride in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5-nitrobenzotrifluoride is a versatile chemical intermediate with emerging applications in the field of material science. Its unique electronic and structural properties, derived from the presence of electron-withdrawing nitro and trifluoromethyl groups, as well as reactive chlorine substituents, make it a valuable building block for the synthesis of novel organic materials. These materials exhibit potential for use in advanced electronic devices, high-performance polymers, and specialized coatings. This document provides an overview of its applications, key performance data, and detailed experimental protocols for its utilization in material science research.
Physicochemical Properties and Performance Data
The properties of 2,3-Dichloro-5-nitrobenzotrifluoride make it a subject of interest for creating materials with tailored electronic and physical characteristics. Below is a summary of its relevant data.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | |
| Molecular Weight | 276.00 g/mol | |
| Appearance | Light yellow crystalline solid | |
| Melting Point | 35-38 °C | |
| Boiling Point | 237 °C at 760 mmHg | |
| Purity | ≥98% |
Applications in Material Science
While traditionally used as a chemical intermediate in the synthesis of herbicides and pharmaceuticals, the unique molecular structure of 2,3-Dichloro-5-nitrobenzotrifluoride has led to its exploration in several areas of material science.
Synthesis of Electro-active Polymers
The electron-deficient nature of the aromatic ring in 2,3-Dichloro-5-nitrobenzotrifluoride makes it an excellent precursor for the synthesis of n-type organic semiconductors. The chlorine atoms can be substituted through various cross-coupling reactions to introduce conjugated moieties, leading to the formation of polymers with interesting electronic properties.
Development of High-Performance Films and Coatings
Incorporation of the trifluoromethyl group into polymer backbones is known to enhance thermal stability, chemical resistance, and hydrophobicity. 2,3-Dichloro-5-nitrobenzotrifluoride can serve as a monomer or a precursor to monomers used in the production of specialty polymers for applications such as protective coatings and low-dielectric-constant materials for microelectronics.
Experimental Protocols
The following protocols provide a general framework for the utilization of 2,3-Dichloro-5-nitrobenzotrifluoride in the synthesis of advanced materials. Researchers should adapt these methodologies to their specific synthetic targets and experimental setups.
Protocol for the Synthesis of a Conjugated Polymer via Suzuki Coupling
This protocol outlines the synthesis of a copolymer incorporating 2,3-dichloro-5-nitrobenzotrifluoride as a building block.
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
Aromatic diboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve 2,3-Dichloro-5-nitrobenzotrifluoride (1.0 eq) and the aromatic diboronic acid or ester (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (2.5 eq) to the mixture.
-
Degas the solution by bubbling the inert gas through it for 20-30 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for 24-48 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Filter the precipitate and wash it with the non-solvent to remove residual monomers and catalyst.
-
Dry the polymer under vacuum.
-
Purify the polymer further by Soxhlet extraction or other suitable techniques.
Expected Outcome:
A conjugated polymer with a backbone incorporating the 2,3-dichloro-5-nitrobenzotrifluoride moiety. The properties of the resulting polymer will depend on the chosen comonomer.
Visualized Workflows and Relationships
General Synthetic Pathway
The following diagram illustrates a generalized synthetic scheme for utilizing 2,3-Dichloro-5-nitrobenzotrifluoride in the synthesis of a target material.
Caption: Synthetic workflow for material synthesis.
Relationship of Molecular Structure to Material Properties
This diagram shows the conceptual relationship between the functional groups of 2,3-Dichloro-5-nitrobenzotrifluoride and the resulting properties of the material.
Caption: Structure-property relationships.
Application Notes and Protocols for the Derivatization of 2,3-Dichloro-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2,3-dichloro-5-nitrobenzotrifluoride, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of two chlorine atoms, a nitro group, and a trifluoromethyl group on the benzene ring offers multiple sites for chemical modification, making it a valuable precursor for complex organic molecules.[1][3]
Core Concepts and Reaction Pathways
The primary routes for the derivatization of 2,3-dichloro-5-nitrobenzotrifluoride involve:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atoms towards substitution by various nucleophiles. This is the most common initial derivatization step.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized.
-
Palladium-Catalyzed Cross-Coupling Reactions: Following initial derivatization, the remaining chlorine atom or a transformed functional group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
The strategic combination of these reactions allows for the synthesis of a diverse range of complex molecules.
Experimental Protocols and Data
Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the aromatic ring can be selectively substituted by a variety of nucleophiles. The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the nucleophile.
a) Mono-amination with Primary Amines
This protocol describes the selective replacement of one chlorine atom with a primary amine.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the primary amine (1.0-1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Mono-amination Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 |
| Benzylamine | Et₃N | Acetonitrile | 80 | 8 | 92 |
| Cyclohexylamine | K₂CO₃ | DMF | 110 | 5 | 88 |
b) Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol outlines the substitution of a chlorine atom with a methoxy group.
Experimental Protocol:
-
To a solution of 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq.) in methanol, add a solution of sodium methoxide in methanol (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent and wash with water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation.
Quantitative Data for Alkoxylation Reactions:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | 25 | 4 | 95 |
| Sodium Ethoxide | Ethanol | 50 | 3 | 91 |
c) Synthesis of Thioether Derivatives
This protocol describes the reaction with thiols to form thioethers.
Experimental Protocol:
-
Dissolve 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Thioether Synthesis:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Thiophenol | K₂CO₃ | DMF | 60 | 4 | 89 | | Benzyl Mercaptan | K₂CO₃ | DMF | 50 | 5 | 93 |
Reduction of the Nitro Group
The nitro group can be reduced to an amine, providing a key functional group for further derivatization, such as in the synthesis of benzimidazoles.
Experimental Protocol:
-
In a flask, dissolve the nitro-containing derivative of 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
-
Metal-based reduction: Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.
-
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
-
If using a metal-based reduction, filter to remove the metal salts and neutralize the filtrate.
-
Concentrate the solvent and purify the resulting amine, typically by column chromatography.
Quantitative Data for Nitro Group Reduction:
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Anilino-3-chloro-5-nitrobenzotrifluoride | 10% Pd/C, H₂ | Ethanol | 25 | 3 | 98 |
| 2-Methoxy-3-chloro-5-nitrobenzotrifluoride | Fe, NH₄Cl | Ethanol/Water | 70 | 2 | 90 |
Further Synthesis and Applications
The derivatives of 2,3-dichloro-5-nitrobenzotrifluoride are valuable intermediates for the synthesis of more complex molecules with potential biological activity.
a) Palladium-Catalyzed Suzuki Cross-Coupling
The remaining chlorine atom on the derivatized ring can be used in Suzuki cross-coupling reactions to form biaryl structures.
Experimental Protocol:
-
In a reaction vessel, combine the chlorinated derivative (e.g., 2-anilino-3-chloro-5-aminobenzotrifluoride) (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki Coupling:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Anilino-3-chloro-5-aminobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 2-Methoxy-3-chloro-5-aminobenzotrifluoride | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 10 | 82 |
b) Synthesis of Benzimidazole Derivatives
The amino-derivatives obtained after nitro group reduction can be cyclized to form benzimidazoles, a common scaffold in medicinal chemistry.[1][4][5]
Experimental Protocol:
-
To a solution of the diamino derivative (e.g., 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine) (1.0 eq.) in a solvent like ethanol or acetic acid, add an aldehyde or carboxylic acid (1.1 eq.).
-
Heat the reaction mixture to reflux.
-
Monitor the formation of the benzimidazole product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize if necessary.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: General workflow for the derivatization of 2,3-dichloro-5-nitrobenzotrifluoride.
Signaling Pathway Analogy in Drug Development
The derivatization process can be conceptually linked to a signaling pathway in drug discovery, where each reaction step modifies the molecule to achieve a desired biological activity.
Caption: Conceptual pathway from starting material to a potential drug candidate.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safe handling and disposal procedures for 2,3-Dichloro-5-nitrobenzodifluoride
These notes are intended for researchers, scientists, and drug development professionals and provide a framework for the safe handling and disposal of 2,3-Dichloro-5-nitrobenzodifluoride.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the related compound, 2,4-Dichloro-5-nitrobenzotrifluoride.
| Property | Value |
| Molecular Formula | C₇H₂Cl₂F₃NO₂[1] |
| Molar Mass | 259.99 g/mol [1] |
| Appearance | Yellow, Crystalline Solid[2] |
| Melting Point | 55-57 °C[3] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4)[1][4], Skin Irritation (Category 2)[1][4], Serious Eye Irritation (Category 2)[1][4], Specific target organ toxicity — single exposure (Category 3, Respiratory system)[1][4] |
Experimental Protocols: Safe Handling
2.1. Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area.[2][4][5] Handling should be performed in a chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
2.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4] Long-sleeved clothing is recommended.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[4][6]
2.3. Handling Procedures
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4][5] Do not eat, drink, or smoke when using this product.[2][4][5]
-
Avoiding Exposure: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4][5] Avoid contact with eyes, skin, and clothing.[4]
-
Dust Control: Avoid the formation of dust.[4]
-
Storage: Store in a well-ventilated place.[2][4][5] Keep the container tightly closed in a dry, cool place.[4] Store locked up.[4][5][6]
Experimental Protocols: Disposal Procedures
-
Waste Characterization: Chemical waste generators must determine whether a chemical is classified as a hazardous waste.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][4][5] Do not release into the environment.[4]
-
Container Disposal: Empty containers should be disposed of in accordance with local regulations. Do not reuse empty containers.
Emergency Procedures
4.1. First-Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4][5] Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] If not breathing, give artificial respiration.[2][4]
-
Skin Contact: If on skin, wash with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[2][4][5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][4][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] If eye irritation persists, get medical advice/attention.[4][6]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[4][5] Rinse mouth.[2][4][5]
4.2. Spill and Leak Procedures
-
Containment: Sweep up and shovel into suitable containers for disposal.[2][4] Avoid dust formation.[2][4]
-
Environmental Precautions: Should not be released into the environment.[2][4]
-
Personal Precautions: Ensure adequate ventilation.[2][4] Use personal protective equipment as required.[2][4]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as carbon dioxide (CO₂), powder, or water spray.[6]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]
Visualizations
Caption: Safe Handling Workflow.
Caption: Emergency Response Logic.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dichloro-5-nitrobenzotrifluoride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,3-Dichloro-5-nitrobenzotrifluoride?
A1: The most common method for synthesizing 2,3-Dichloro-5-nitrobenzotrifluoride is through the electrophilic aromatic substitution (nitration) of 2,3-Dichlorobenzotrifluoride. This is typically achieved using a mixture of nitric acid and sulfuric acid (mixed acid). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Q2: What are the main challenges in this synthesis that can lead to low yield?
A2: The primary challenges that can result in decreased yield include:
-
Incomplete Reaction: Insufficient reaction time, temperature, or concentration of the nitrating agent can lead to a significant amount of unreacted starting material.
-
Formation of Isomeric Byproducts: The nitration of 2,3-Dichlorobenzotrifluoride can produce other isomers, such as 2,3-dichloro-4-nitrobenzotrifluoride and 2,3-dichloro-6-nitrobenzotrifluoride. The formation of these byproducts consumes the starting material and complicates purification.
-
Dinitration: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), dinitrated products can form, reducing the yield of the desired mononitrated product.
-
Product Loss During Workup: The product can be lost during the aqueous workup and extraction phases if not performed carefully.
Q3: Are there any significant safety concerns with this reaction?
A3: Yes, the nitration of aromatic compounds is a highly exothermic reaction and carries a risk of thermal runaway, which can lead to a dangerous increase in temperature and pressure. It is crucial to maintain strict control over the reaction temperature through slow, controlled addition of reagents and efficient cooling. The final nitration mixture can also decompose at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high concentration and not degraded. - Increase Reaction Time/Temperature: Monitor the reaction progress using GC or TLC. If starting material is still present, consider extending the reaction time or gradually increasing the temperature. Be cautious not to raise the temperature too high to avoid side reactions. - Optimize Mixed Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. Ensure a sufficient excess of sulfuric acid to effectively generate the nitronium ion. |
| Product Loss During Workup | - Ensure Complete Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure all the product is recovered from the aqueous phase. - Minimize Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine or by filtration through celite. - Proper pH Adjustment: During neutralization with a base (e.g., sodium bicarbonate), add the base slowly and with cooling to avoid overheating and potential degradation of the product. |
| Incorrect Isomer Formation | - Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product. - Consider Alternative Acid Mixtures: The addition of phosphoric acid to the mixed acid has been shown in some cases to alter the isomer distribution in the nitration of dichlorobenzenes. Experimenting with H₂SO₄/HNO₃/H₃PO₄ mixtures may improve the yield of the desired 5-nitro isomer.[1] |
Issue 2: Product is Impure (Presence of Byproducts)
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . |
| Isomeric Products | Nitration at other positions on the aromatic ring. | - Optimize Reaction Conditions: As mentioned, lower temperatures can improve selectivity. - Purification: Isomers can often be separated by careful column chromatography or fractional crystallization. |
| Dinitrated Products | Reaction conditions are too harsh. | - Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. - Decrease Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further nitration. - Use a Milder Nitrating Agent: For sensitive substrates, alternative nitrating agents can be considered, although this may require significant process development. |
Experimental Protocols
The following is a representative protocol for the nitration of 2,3-Dichlorobenzotrifluoride. Researchers should perform their own risk assessment and optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Molar Equivalents |
| 2,3-Dichlorobenzotrifluoride | 215.02 | 21.5 g (0.1 mol) | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 60 mL | ~1.1 mol |
| Nitric Acid (70%) | 63.01 | 15 mL | ~0.24 mol |
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the sulfuric acid (60 mL).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Formation of Mixed Acid: Slowly add the nitric acid (15 mL) to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Substrate Addition: Once the mixed acid is prepared and cooled, slowly add the 2,3-Dichlorobenzotrifluoride (21.5 g) dropwise over 30-60 minutes. Ensure the internal temperature does not exceed 15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 10-15 °C for 1 hour. Then, let the reaction warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 500 g) with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 2,3-Dichloro-5-nitrobenzotrifluoride.
Caption: Troubleshooting workflow for low yield in 2,3-Dichloro-5-nitrobenzotrifluoride synthesis.
References
Technical Support Center: 2,3-Dichloro-5-nitrobenzotrifluoride
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-nitrobenzotrifluoride (CAS 400-65-7). It is important to note that the user query specified "2,3-Dichloro-5-nitrobenzodifluoride"; however, the widely used and commercially available chemical intermediate is 2,3-Dichloro-5-nitrobenzotrifluoride. This guide will focus on the trifluoromethyl compound.
2,3-Dichloro-5-nitrobenzotrifluoride is a highly reactive aromatic compound frequently used in organic synthesis.[1] Its reactivity is primarily driven by the presence of two chlorine atoms activated by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1] These features make it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of synthesizing complex molecules in the pharmaceutical and agrochemical industries.[1][2] However, the high reactivity of this compound can also lead to several common side reactions. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using 2,3-Dichloro-5-nitrobenzotrifluoride?
The most common side reactions in nucleophilic aromatic substitution (SₙAr) of 2,3-Dichloro-5-nitrobenzotrifluoride are:
-
Formation of regioisomers: Nucleophilic attack can occur at either of the two carbon atoms bearing a chlorine atom, leading to a mixture of products.
-
Disubstitution: If the reaction conditions are not carefully controlled, the nucleophile can replace both chlorine atoms, resulting in a disubstituted byproduct.
-
Hydrolysis: The presence of water or hydroxide ions can lead to the substitution of a chlorine atom by a hydroxyl group, forming a dichloronitro-trifluoromethyl phenol impurity.
-
Reaction with the solvent: Some nucleophilic solvents, particularly under forcing conditions, may compete with the intended nucleophile.
Q2: Which of the two chlorine atoms is more reactive towards nucleophilic attack?
The chlorine atom at the C-2 position is generally more reactive than the chlorine at the C-3 position. This is due to the relative positions of the electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the SₙAr reaction. The C-2 chlorine is ortho to the trifluoromethyl group and para to the nitro group. Both ortho and para positions provide significant resonance stabilization for the intermediate. The C-3 chlorine is meta to both the trifluoromethyl and nitro groups, and meta positions offer less stabilization.
Q3: How can I favor monosubstitution and avoid the formation of disubstituted byproducts?
To favor monosubstitution, consider the following strategies:
-
Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents relative to the 2,3-Dichloro-5-nitrobenzotrifluoride. Using a large excess of the nucleophile will significantly increase the likelihood of disubstitution.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity for the more reactive site and reduce the rate of the second substitution.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the subsequent reaction of the monosubstituted product.
Q4: What are the ideal reaction conditions for a clean and selective substitution?
While optimal conditions are nucleophile-dependent, a good starting point for a clean, selective monosubstitution reaction includes:
-
Solvent: Use an anhydrous, polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is dry to prevent hydrolysis.
-
Base: If your nucleophile is an alcohol or an amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) is often required to facilitate the reaction.
-
Temperature: Start at room temperature and gently heat if the reaction is slow. Avoid excessively high temperatures to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q5: How can I prevent the formation of phenolic impurities from hydrolysis?
Hydrolysis occurs when water or hydroxide ions act as nucleophiles. To prevent this:
-
Use anhydrous reagents and solvents: Ensure all your starting materials, solvents, and bases are thoroughly dried before use.
-
Maintain an inert atmosphere: This will prevent the introduction of atmospheric moisture into the reaction vessel.
-
Avoid strongly basic aqueous workups if possible: If an aqueous workup is necessary, use neutral or mildly acidic conditions if the product is stable under these conditions.
Q6: My reaction is not proceeding to completion. What are some possible causes?
If your reaction is sluggish or stalls, consider the following:
-
Insufficiently activated nucleophile: If your nucleophile is neutral (e.g., an alcohol or amine), it may require a base to be deprotonated into its more nucleophilic anionic form.
-
Low Temperature: The reaction may require thermal energy to overcome the activation barrier. Gradually increase the temperature while monitoring for the formation of side products.
-
Poor Solvent Choice: The chosen solvent may not be polar enough to facilitate the formation of the charged Meisenheimer intermediate. Consider switching to a more polar aprotic solvent.
-
Inactivated Starting Material: Ensure the purity of your 2,3-Dichloro-5-nitrobenzotrifluoride.
Q7: I am observing a deep red or purple color in my reaction mixture. What is it?
The formation of a strong color (often red, purple, or deep brown) is characteristic of the formation of a Meisenheimer complex. This is the resonance-stabilized, negatively charged intermediate in an SₙAr reaction. Its presence is a good indication that the reaction is proceeding through the expected mechanistic pathway. The color should fade as the reaction goes to completion and the aromaticity of the ring is restored.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | 1. Nucleophile is not reactive enough. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Base is not strong enough (if required). | 1. If using a neutral nucleophile (e.g., R-OH, R-NH₂), add a suitable base to generate the more nucleophilic anion. 2. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. 3. Switch to a more polar aprotic solvent like DMSO or NMP. 4. Use a stronger base, such as NaH or K₂CO₃, to deprotonate the nucleophile. |
| Formation of a Mixture of Regioisomers | 1. High reaction temperature. 2. Sterically unhindered nucleophile. | 1. Lower the reaction temperature to increase selectivity for the more electronically favored C-2 position. 2. While difficult to change, be aware that smaller nucleophiles may show less regioselectivity. Careful purification will be necessary. |
| Significant Amount of Disubstituted Byproduct | 1. Excess nucleophile used. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use no more than 1.2 equivalents of the nucleophile. For very reactive nucleophiles, consider using a slight excess of the starting material. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Lower the reaction temperature to slow down the rate of the second substitution, which typically has a higher activation energy. |
| Presence of a Phenolic Impurity (Identified by MS) | 1. Water present in the reaction mixture. 2. Use of a strong hydroxide base. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere. 2. Avoid using aqueous NaOH or KOH. Use non-hydroxide bases like K₂CO₃ or NaH. |
Generalized Experimental Protocol for Monosubstitution
This protocol provides a general methodology for a typical SₙAr reaction with 2,3-Dichloro-5-nitrobenzotrifluoride and an alcohol or amine nucleophile.
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride (1.0 eq)
-
Nucleophile (e.g., alcohol or amine) (1.1 eq)
-
Anhydrous base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (e.g., nitrogen or argon)
-
Heating mantle with a temperature controller
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. The reaction should be set up under an inert atmosphere.
-
Charging the Flask: To the round-bottom flask, add 2,3-Dichloro-5-nitrobenzotrifluoride, the nucleophile, and the anhydrous base.
-
Solvent Addition: Add the anhydrous solvent via a syringe or cannula.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. If no reaction is observed (as monitored by TLC or LC-MS), gradually heat the mixture to 50-80°C.
-
Monitoring: Continue to monitor the reaction every 1-2 hours until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate for the physical properties of the product.
Visualizing Reaction Pathways and Troubleshooting
Regioselectivity in Monosubstitution
Caption: Regioselectivity of nucleophilic attack.
Formation of Disubstituted Side Product
Caption: Pathway to disubstitution side product.
Troubleshooting Workflow for Common Issues
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Purification of 2,3-Dichloro-5-nitrobenzotrifluoride
Troubleshooting Guides
This section addresses common issues encountered during the purification of halogenated nitroaromatic compounds.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Inappropriate solvent.- Insufficient solvent volume. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Gradually add more hot solvent until the compound dissolves. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. |
| No crystals form upon cooling | - The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then cool again.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Poor recovery of the compound | - Too much solvent was used.- The compound is significantly soluble in the cold solvent. | - Concentrate the filtrate and cool to obtain a second crop of crystals.- Use a solvent in which the compound has lower solubility at cold temperatures. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Ensure the column is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of sample for the column size (typically 1:20 to 1:50 sample-to-silica ratio by weight). |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of bands | - The compound is interacting too strongly with the stationary phase.- The sample was not loaded in a concentrated band. | - Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it carefully onto the column. |
| Cracks in the silica gel bed | - The column ran dry.- Heat was generated during packing or running the column. | - Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and ensure the solvent used for elution is not hot. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for compounds like 2,3-Dichloro-5-nitrobenzotrifluoride?
A1: The most common purification techniques for solid organic compounds like halogenated nitroaromatics are recrystallization and column chromatography.[2][3] Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample.[4] Column chromatography is used to separate the target compound from a mixture of other components based on their differential adsorption to a stationary phase.[2][3]
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvent systems for halogenated aromatic compounds include ethanol, methanol, hexane/ethyl acetate, and toluene.[5] It is often best to test several solvents on a small scale to find the optimal one.
Q3: What type of stationary and mobile phase should I use for column chromatography?
A3: For halogenated nitroaromatic compounds, normal-phase chromatography is typically used. The stationary phase is usually silica gel or alumina, which are polar. The mobile phase (eluent) is a non-polar solvent or a mixture of non-polar and moderately polar solvents. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity being adjusted to achieve good separation.[6]
Q4: How can I monitor the purity of my compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For recrystallization, purity can be checked by measuring the melting point of the crystals; a sharp melting point close to the literature value indicates high purity. Spectroscopic methods like NMR and GC-MS can also be used for a more detailed purity analysis.
Q5: What are potential impurities I might encounter?
A5: In the synthesis of dichloronitro aromatic compounds, potential impurities can include starting materials, regioisomers formed during the nitration or chlorination steps, and by-products from side reactions. For example, the synthesis of 2-chloro-5-nitrobenzaldehyde can result in the 2-chloro-3-nitrobenzaldehyde isomer as an impurity.[7]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add about 20-30 mg of the crude 2,3-Dichloro-5-nitrobenzotrifluoride. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to see if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate while stirring to dissolve the compound. Add more hot solvent in small portions until the compound is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
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Eluent Selection: Use TLC to determine a suitable solvent system. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent if necessary. Carefully add the sample solution to the top of the column.
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Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. 2,3-dichloro-5-nitro-benzotrifluoride - CAS:400-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Overcoming solubility issues with 2,3-Dichloro-5-nitrobenzodifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-nitrobenzodifluoride. Due to its challenging solubility characteristics, this guide offers troubleshooting advice and frequently asked questions to facilitate its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a functionalized aromatic compound. Based on the applications of structurally similar halogenated nitroaromatic compounds, it is primarily utilized as an intermediate in organic synthesis. These types of compounds are crucial building blocks in the pharmaceutical and agrochemical industries for the preparation of more complex molecules.[1][2]
Q2: What are the general solubility characteristics of this compound?
Q3: What are the main safety concerns when handling this compound?
Similar chlorinated and nitrated aromatic compounds are often associated with hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled.[5][6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
Q4: How should I store this compound?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
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Potential Cause: The solvent may not be appropriate for this specific compound. Halogenated nitroaromatics can have limited solubility in certain solvents.
-
Troubleshooting Steps:
-
Consult Analogous Compounds: Refer to the solubility of similar compounds. For halogenated nitroaromatics, solvents like THF, 2-methyl-THF, and ethyl acetate have been shown to be effective.[3]
-
Gentle Heating: Carefully warm the mixture. A slight increase in temperature can significantly improve solubility. Ensure your compound is stable at the elevated temperature.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Solvent Mixtures: Try a mixture of solvents. For example, a combination of a good solvent with a co-solvent might enhance solubility.
-
Small-Scale Testing: Before committing your entire sample, test the solubility in small volumes of different solvents to identify the most suitable one.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Potential Cause: Changes in temperature, concentration, or the reaction mixture composition can lead to precipitation. The formation of reaction intermediates or byproducts that are less soluble can also be a cause.
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction temperature is kept constant. If the reaction is exothermic, provide adequate cooling.
-
Solvent Volume: Increase the volume of the solvent to keep the compound and any products in solution.
-
Co-solvent Addition: If a product is precipitating, consider adding a co-solvent in which the product is more soluble.
-
pH Adjustment: The pH of the reaction mixture can influence the solubility of certain compounds.[3] Monitor and, if necessary, adjust the pH.
-
Data on Related Compounds
Since specific quantitative data for this compound is limited, the following table summarizes the properties of structurally similar compounds to provide a general reference.
| Property | 2,4-Dichloro-5-nitrobenzotrifluoride | 2,3-Dichloro-5-nitrobenzoic acid | 1,4-Dichloro-2-nitrobenzene |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | C H₃Cl₂NO₄ | C₆H₃Cl₂NO₂ |
| Molar Mass | 259.99 g/mol | 236.01 g/mol | 192.00 g/mol |
| Appearance | Yellow Crystalline Solid[5] | - | Yellow flakes[4] |
| Melting Point | - | - | 52–54 °C[4] |
| Boiling Point | - | - | 266–269 °C[4] |
| Water Solubility | - | - | 95 mg/L[4] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Reaction
-
Solvent Selection: Based on the properties of analogous compounds, select a suitable organic solvent such as Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).[3]
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Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of the chosen solvent.
-
Addition of Compound: Slowly add the weighed amount of this compound to the solvent while stirring.
-
Dissolution: If the compound does not dissolve readily at room temperature, gently warm the flask in a water bath to a temperature not exceeding 40-50°C.
-
Sonication (Optional): If heating is not desirable or effective, place the flask in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.
-
Observation: Visually inspect the solution to ensure there are no undissolved particles before proceeding with the reaction.
Visualizations
Caption: A general experimental workflow for dissolving and using this compound.
Caption: Logical relationship for overcoming solubility issues with the target compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-5-nitrobenzodifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Dichloro-5-nitrobenzodifluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 1,2-dichloro-3,4-difluorobenzene to synthesize this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive nitrating agent. 2. Insufficient reaction temperature. 3. Poor solubility of the starting material. | 1. Use fresh, anhydrous nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile effectively.[1][2][3] 2. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC. Note that higher temperatures may increase the formation of byproducts.[4][5] 3. If using a co-solvent, ensure it is inert to the strong acid conditions. Chlorinated solvents like dichloromethane may be used, but their miscibility with the acid mixture can be limited.[6] |
| Formation of Multiple Isomers | 1. Reaction conditions favoring alternative nitration positions. 2. Steric and electronic effects of the substituents. | 1. Maintain a low reaction temperature (e.g., 0-10°C) to improve regioselectivity. The directing effects of the chloro and fluoro groups are complex; lower temperatures can enhance selectivity for the thermodynamically favored product. 2. The combined directing effect of the halogens in 1,2-dichloro-3,4-difluorobenzene is expected to favor substitution at position 5. Fine-tuning the acid ratio and temperature is crucial for maximizing the yield of the desired isomer. |
| Significant Dinitration or Polysubstitution | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Excess of nitrating agent. | 1. Strictly control the reaction temperature. Nitration is an exothermic process, and excessive heat can lead to multiple nitrations.[4][7] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent. 3. Use a stoichiometric amount or a slight excess of nitric acid relative to the dichlorobenzodifluoride substrate. |
| Presence of Sulfonated Byproducts | 1. High concentration of fuming sulfuric acid or oleum. 2. High reaction temperature. | 1. While sulfuric acid is necessary as a catalyst, using fuming sulfuric acid or oleum can lead to competing sulfonation reactions, especially at elevated temperatures.[1][8] Use concentrated (98%) sulfuric acid. 2. Maintain lower reaction temperatures to disfavor the sulfonation pathway. |
| Difficult Work-up and Product Isolation | 1. Emulsion formation during quenching. 2. Co-precipitation of impurities. | 1. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to ensure rapid and controlled quenching. 2. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove isomeric and other impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The logical starting material is 1,2-dichloro-3,4-difluorobenzene. The nitration of this precursor is expected to yield the desired product.
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in aromatic nitration.[1][2][9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the safety precautions for handling the nitrating mixture?
A4: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and should be cooled in an ice bath during the addition of reagents.[7]
Q5: How does the presence of four halogen substituents affect the reactivity of the aromatic ring?
A5: Halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect.[10] Therefore, the nitration of 1,2-dichloro-3,4-difluorobenzene will require relatively strong reaction conditions (e.g., a mixture of concentrated nitric and sulfuric acids) compared to the nitration of benzene itself.[2]
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a proposed method based on standard procedures for the nitration of halogenated aromatic compounds. Optimization may be required.
Materials:
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1,2-dichloro-3,4-difluorobenzene
-
Concentrated nitric acid (68-70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid (1.1 eq.) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
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In a separate flask, dissolve 1,2-dichloro-3,4-difluorobenzene (1.0 eq.) in a minimal amount of dichloromethane.
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Add the solution of the starting material dropwise to the cold nitrating mixture over 30-60 minutes. Maintain the reaction temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield this compound.
Data Presentation: Hypothetical Optimization of Reaction Conditions
The following table presents a hypothetical dataset for the optimization of the nitration of 1,2-dichloro-3,4-difluorobenzene.
| Entry | Temperature (°C) | Time (h) | HNO₃ (eq.) | H₂SO₄ (eq.) | Conversion (%) | Yield of this compound (%) | Dinitro Byproduct (%) |
| 1 | 0 | 2 | 1.1 | 2.0 | 75 | 68 | <1 |
| 2 | 10 | 2 | 1.1 | 2.0 | 90 | 82 | 3 |
| 3 | 25 | 1 | 1.1 | 2.0 | >95 | 85 | 8 |
| 4 | 25 | 2 | 1.1 | 2.0 | >99 | 83 | 12 |
| 5 | 0 | 2 | 1.5 | 2.0 | 92 | 80 | 5 |
| 6 | 0 | 2 | 1.1 | 3.0 | 85 | 78 | 2 |
Visualizations
Caption: A flowchart of the experimental process for synthesizing this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of 2,3-Dichloro-5-nitrobenzotrifluoride in Solution
Important Note for Users: The information provided in this guide pertains to 2,3-Dichloro-5-nitrobenzotrifluoride (CAS Number: 400-65-7) . Searches for "2,3-Dichloro-5-nitrobenzodifluoride" did not yield specific results for a compound with a difluoromethyl group, suggesting a likely typographical error in the initial query. This guide has been developed based on the properties of the trifluoromethyl analogue and general principles of stability for halogenated nitroaromatic compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with 2,3-Dichloro-5-nitrobenzotrifluoride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,3-Dichloro-5-nitrobenzotrifluoride under standard laboratory conditions?
A1: 2,3-Dichloro-5-nitrobenzotrifluoride is a chemically stable compound under normal ambient and anticipated storage and handling conditions. The electron-withdrawing nature of the nitro and trifluoromethyl groups contributes to the stability of the benzene ring, making it generally resistant to oxidative degradation. However, its stability can be compromised by exposure to specific conditions such as high pH, elevated temperatures, and UV light.
Q2: What are the primary factors that can influence the degradation of 2,3-Dichloro-5-nitrobenzotrifluoride in solution?
A2: The stability of 2,3-Dichloro-5-nitrobenzotrifluoride in solution can be influenced by several factors:
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pH: The compound is expected to be more susceptible to degradation under basic (alkaline) conditions, which can facilitate hydrolysis or nucleophilic substitution reactions.
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Solvent: The choice of solvent is crucial. Protic solvents may participate in solvolysis reactions, while reactivity with nucleophilic solvents should also be considered.
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Temperature: Higher temperatures will accelerate the rate of degradation.
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Light: Exposure to UV light may induce photodegradation.
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Presence of other reactive species: Strong oxidizing agents or nucleophiles in the solution can react with and degrade the compound.
Q3: How should I prepare stock solutions of 2,3-Dichloro-5-nitrobenzotrifluoride to ensure maximum stability?
A3: To prepare stable stock solutions, it is recommended to dissolve 2,3-Dichloro-5-nitrobenzotrifluoride in a non-nucleophilic, aprotic solvent such as DMSO or DMF. Prepare the solutions fresh if possible. For storage, it is advisable to keep the stock solutions at a low temperature (e.g., -20°C) and protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation pathways for 2,3-Dichloro-5-nitrobenzotrifluoride?
A4: Given its chemical structure, with two chlorine atoms and a nitro group on the aromatic ring, a probable degradation pathway is nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile present in the solution (e.g., hydroxide ions, components of a buffer, or the solvent itself) can replace one of the chlorine atoms or the nitro group. The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) activates the ring for such attacks.
Troubleshooting Guide
Q1: I am observing a loss of my compound in solution over time, even at room temperature. What could be the cause?
A1: Unexpected degradation at room temperature could be due to several factors:
-
Solution pH: If your solvent system is buffered at a neutral to high pH, you may be observing base-catalyzed hydrolysis. Consider preparing a sample in a slightly acidic buffer (e.g., pH 4-5) to see if stability improves.
-
Solvent Reactivity: Ensure your solvent is inert. If you are using a protic solvent like methanol or ethanol, solvolysis might be occurring.
-
Contaminants: The presence of nucleophilic contaminants in your solvent or other reagents could be reacting with your compound. Use high-purity solvents and reagents.
-
Light Exposure: If your experiments are conducted on the benchtop under ambient light for extended periods, photodegradation could be a contributing factor. Protect your solutions from light by using amber vials or covering them with aluminum foil.
Q2: My HPLC analysis shows the appearance of new peaks over time. How can I identify if these are degradation products?
A2: The appearance of new peaks that grow as the main compound peak decreases is a strong indication of degradation. To confirm and identify these products, you can perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting solutions by HPLC-MS. This will help in characterizing the degradation products by their mass-to-charge ratio and fragmentation patterns, and can help to establish the degradation pathway.
Q3: I suspect my compound is degrading during sample preparation for analysis. How can I minimize this?
A3: To minimize degradation during sample preparation:
-
Work quickly and keep samples cool (e.g., on an ice bath).
-
If your degradation is pH-dependent, consider neutralizing the sample immediately before analysis.
-
If you are concentrating your sample, avoid high temperatures. Use methods like lyophilization or centrifugal evaporation at low temperatures.
-
Ensure that any materials your solution comes into contact with (e.g., pipette tips, vials) are inert.
Data Presentation
Table 1: Summary of Stability and Handling Recommendations for 2,3-Dichloro-5-nitrobenzotrifluoride
| Parameter | Recommendation / Information | Rationale |
| Storage (Solid) | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | To prevent moisture absorption and potential reaction with atmospheric components. |
| Storage (Solution) | Store in an aprotic solvent (e.g., DMSO, DMF) at low temperature (-20°C), protected from light. | To minimize solvent-mediated degradation, thermal degradation, and photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | These can react with and degrade the compound. |
| pH Stability | Expected to be most stable in acidic to neutral pH. Susceptible to degradation in basic conditions. | Basic conditions can promote nucleophilic aromatic substitution/hydrolysis. |
| Thermal Stability | Stable at room temperature for short periods. Elevated temperatures will accelerate degradation. | Increased thermal energy can overcome the activation energy for degradation reactions. |
| Photostability | Potential for photodegradation. Solutions should be protected from light. | Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light. |
Experimental Protocols
Protocol: General Procedure for Assessing the Chemical Stability of 2,3-Dichloro-5-nitrobenzotrifluoride in Solution (Forced Degradation Study)
This protocol outlines a general method for investigating the stability of 2,3-Dichloro-5-nitrobenzotrifluoride under various stress conditions.
1. Materials and Reagents:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven or water bath
2. Preparation of Stock Solution:
-
Prepare a stock solution of 2,3-Dichloro-5-nitrobenzotrifluoride at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Take samples at shorter time intervals due to expected faster degradation.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Take samples at various time points.
-
For solid-state thermal stress, place the powdered compound in the oven and dissolve it in the solvent before analysis at each time point.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Take samples at various time points.
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
If using HPLC-MS, obtain the mass spectra of the degradation products to aid in their identification.
5. Data Evaluation:
-
Calculate the percentage of degradation of 2,3-Dichloro-5-nitrobenzotrifluoride at each time point for each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Determine the degradation pathway based on the identified products.
Visualizations
Technical Support Center: Analysis of 2,3-Dichloro-5-nitrobenzodifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-nitrobenzodifluoride. The focus is on identifying and characterizing potential impurities in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can be categorized based on their origin:
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Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1] This includes positional isomers (e.g., other dichloronitrobenzodifluoride isomers), unreacted starting materials, or products from side reactions.
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Inorganic Impurities: These may include residual catalysts or reagents from the manufacturing process.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can be present in the final product.[1]
Q2: What are the recommended initial analytical methods for assessing the purity of a this compound sample?
A2: For initial purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended. Nitroaromatic compounds generally exhibit strong UV absorption, making this a sensitive method.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique, particularly for identifying volatile impurities and residual solvents.[3][4]
Q3: How should I prepare a sample of this compound for analysis?
A3: Sample preparation depends on the analytical technique. For HPLC, a common procedure is to accurately weigh the sample and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). For GC-MS, a more volatile solvent like dichloromethane or methanol may be preferred. Ensure the sample is fully dissolved, and filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to protect the analytical column.
Q4: What storage conditions are recommended to minimize the degradation of this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Long-term storage at refrigerated temperatures (2-8 °C) is advisable. Exposure to high temperatures or UV light can lead to the formation of degradation products.
Impurity Identification Workflow
The following diagram outlines a general workflow for the identification and quantification of impurities in a this compound sample.
Caption: General workflow for impurity identification.
Troubleshooting Guide
Problem: I see an unexpected peak in my HPLC-UV chromatogram. How can I begin to identify it?
-
Answer:
-
Review Synthesis Route: Check the synthetic pathway for potential by-products, intermediates, or unreacted starting materials. The synthesis of similar compounds often involves nitration of a dichlorobenzotrifluoride precursor, which could lead to isomers.[5]
-
Perform Mass Spectrometry: The most effective next step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides the molecular weight of the unknown peak, which is a critical piece of information for identification.[1][2]
-
Spiking Study: If you have standards of suspected impurities (e.g., starting material), perform a spiking study by adding a small amount of the standard to your sample and observing if the peak area of the unknown increases.
-
Forced Degradation: To determine if the impurity is a degradation product, subject a sample to stress conditions (e.g., heat, acid, base, light) and monitor for an increase in the impurity peak.
-
Problem: My GC-MS analysis shows poor peak shape (e.g., tailing) for the main compound. What could be the cause?
-
Answer:
-
Active Sites in the Inlet or Column: The nitro groups or chloro groups can interact with active sites in the GC system. Try using an ultra-inert liner and a column designed for polar or active compounds.
-
Injection Temperature: The injection port temperature may be too low, causing slow volatilization, or too high, causing degradation. Optimize the inlet temperature.
-
Column Contamination: The column may be contaminated. Bake the column according to the manufacturer's instructions or trim a small portion from the front of the column.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Problem: I suspect an isomeric impurity that co-elutes with my main peak. How can I resolve it?
-
Answer:
-
Modify Chromatographic Conditions: Isomers can often be separated by optimizing the HPLC method. Try a different column chemistry (e.g., a PFP or Phenyl-Hexyl column instead of a C18), change the mobile phase composition, or adjust the column temperature.
-
Use a Different Technique: Gas chromatography often provides different selectivity than HPLC and may be able to separate the isomers.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate co-eluting compounds, it can confirm if the peak contains multiple components with different elemental compositions, although this is unlikely for isomers.
-
NMR Spectroscopy: If the impurity is present at a high enough concentration, ¹⁹F NMR or ¹H NMR of the mixture may show distinct signals for the different isomers.
-
Potential Impurities in this compound
| Impurity Type | Potential Structure/Identity | Likely Origin | Recommended Analytical Technique |
| Starting Material | 2,3-Dichlorobenzodifluoride | Incomplete nitration | GC-MS, HPLC-UV |
| Isomeric Impurity | e.g., 2,3-Dichloro-4-nitrobenzodifluoride | Non-selective nitration | HPLC-UV (with optimized method), GC-MS |
| Over-reaction Product | Dinitro-dichlorobenzodifluoride isomers | Harsh nitration conditions | HPLC-UV, LC-MS |
| Side-reaction Product | Chlorinated isomers | Side reactions during synthesis | GC-MS, LC-MS |
| Degradation Product | 2,3-Dichloro-5-nitrobenzoic acid | Hydrolysis of the -CF₂- group | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.
Protocol 2: GC-MS Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common analytical issues.
Caption: Logic diagram for analytical troubleshooting.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions with 2,3-Dichloro-5-nitrobenzotrifluoride
A Note on Chemical Nomenclature: Initial searches for "2,3-Dichloro-5-nitrobenzodifluoride" suggest a likely typographical error. The information provided herein pertains to the more chemically prevalent and structurally similar compound, 2,3-Dichloro-5-nitrobenzotrifluoride (CAS Number: 400-65-7). This compound is a key intermediate in the pharmaceutical and agrochemical industries.[1][2]
This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up reactions with 2,3-Dichloro-5-nitrobenzotrifluoride. It offers troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2,3-Dichloro-5-nitrobenzotrifluoride?
A1: 2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound primarily used as a building block in organic synthesis. Its electron-withdrawing trifluoromethyl and nitro groups, along with reactive chlorine atoms, make it a valuable precursor for a wide range of more complex molecules.[1] It is a critical intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals, such as pesticides and herbicides.[1]
Q2: What are the main synthesis routes to 2,3-Dichloro-5-nitrobenzotrifluoride?
A2: The primary synthesis route involves the nitration of 2,3-dichlorobenzotrifluoride using a mixture of nitric acid and sulfuric acid (mixed acid). Subsequent reactions often involve nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms.
Q3: What are the key safety concerns when handling 2,3-Dichloro-5-nitrobenzotrifluoride and its precursors?
A3: The nitration of halogenated benzotrifluorides is a highly exothermic process and presents a significant thermal runaway risk.[3][4] The starting materials and the product are classified as hazardous. For instance, 2,4-dichloro-5-nitrobenzotrifluoride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is crucial to have robust temperature control and emergency cooling systems in place during scale-up.[5] A thorough thermal risk assessment, including reaction calorimetry and adiabatic calorimetry, is essential before attempting large-scale synthesis.[3][6]
Troubleshooting Guides
Synthesis via Nitration of 2,3-Dichlorobenzotrifluoride
The nitration of dichlorobenzotrifluoride isomers is a well-established but potentially hazardous reaction. The following guide addresses common issues encountered during scale-up.
Issue 1: Poor Yield and/or Formation of Impurities
-
Possible Cause: Incorrect temperature control. Nitration reactions are highly sensitive to temperature. Side reactions, such as the formation of dinitro isomers or oxidation products, can occur at elevated temperatures.
-
Troubleshooting:
-
Implement a robust cooling system to maintain the optimal reaction temperature.
-
Employ a semi-batch process where the nitrating agent is added slowly to control the exothermic reaction.[3]
-
Use reaction calorimetry to determine the heat flow and ensure it remains within the cooling capacity of the reactor.
-
-
Possible Cause: Inadequate mixing. Poor agitation can lead to localized "hot spots" and uneven reaction, resulting in incomplete conversion and side product formation.
-
Troubleshooting:
-
Ensure the reactor is equipped with an appropriate agitator for efficient mixing of the biphasic reaction mixture.
-
The stirring speed should be sufficient to overcome mass transfer limitations. Studies on similar compounds have shown that stirring speeds above 150 rpm can significantly improve reaction rates.[5]
-
-
Possible Cause: Incorrect ratio of nitrating agents. The concentration of the mixed acid (sulfuric and nitric acid) is critical for optimal nitration.
-
Troubleshooting:
-
Carefully control the ratio and concentration of the acids. The use of fuming sulfuric acid (oleum) may be necessary to drive the reaction to completion.[7]
-
Consider a process where spent acid from a dinitration step is recycled for the initial mononitration, which can be more environmentally friendly and cost-effective.[7]
-
Issue 2: Thermal Runaway
-
Possible Cause: Accumulation of unreacted starting material followed by a rapid, uncontrolled reaction. This is a major risk in semi-batch processes.
-
Troubleshooting:
-
Maintain a slow and controlled addition of the limiting reagent.
-
Continuously monitor the reaction temperature. Any deviation from the expected profile could indicate a problem.
-
Ensure that the Maximum Temperature of the Synthesis Reaction (MTSR) is below the decomposition temperature of the reaction mixture.[3]
-
Have an emergency quenching plan in place. This could involve the rapid addition of a cold, inert solvent or a chemical inhibitor.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
2,3-Dichloro-5-nitrobenzotrifluoride can undergo SNAr reactions where one of the chlorine atoms is displaced by a nucleophile.
Issue 1: Low Reactivity or Incomplete Conversion
-
Possible Cause: The nucleophile is not strong enough or the reaction conditions are not forcing enough. The two chlorine atoms are activated by the electron-withdrawing nitro and trifluoromethyl groups, but steric hindrance from the adjacent chlorine and trifluoromethyl group can affect reactivity.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Use a stronger nucleophile or a higher concentration of the nucleophile.
-
Employ a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
-
The use of a base, such as potassium carbonate, can facilitate the reaction with nucleophiles like phenols, thiophenols, and amines.[8]
-
Issue 2: Formation of Di-substituted Product
-
Possible Cause: The reaction conditions are too harsh, leading to the substitution of both chlorine atoms.
-
Troubleshooting:
-
Use a stoichiometric amount of the nucleophile.
-
Lower the reaction temperature and shorten the reaction time.
-
Monitor the reaction progress closely using techniques like HPLC or GC to stop the reaction once the desired mono-substituted product is formed.
-
Experimental Protocols
Illustrative Lab-Scale Protocol for Nitration of a Dichlorobenzotrifluoride Isomer
This protocol is based on the nitration of 2,4-dichlorobenzotrifluoride and should be adapted and optimized for the 2,3-dichloro isomer with appropriate safety assessments.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is used. The reactor is connected to a cooling system.
-
Charging: The reactor is charged with a mixture of concentrated sulfuric acid and fuming sulfuric acid.
-
Cooling: The acid mixture is cooled to the desired reaction temperature (e.g., 0-5 °C).
-
Addition of Nitrating Agent: A stoichiometric amount of concentrated nitric acid is added slowly to the stirred acid mixture, maintaining the temperature.
-
Addition of Substrate: 2,3-Dichlorobenzotrifluoride is added dropwise from the dropping funnel, keeping the internal temperature within the specified range (e.g., 5-10 °C). The addition rate is critical to control the exotherm.
-
Reaction Monitoring: The reaction is stirred at the set temperature for a specified period (e.g., 1-3 hours) after the addition is complete. The progress is monitored by TLC, GC, or HPLC.
-
Quenching: The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
Work-up: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Nitration of Dichlorobenzotrifluoride (Illustrative)
| Parameter | Value | Reference |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 3 (molar) | General Nitration |
| Temperature | 0 - 10 °C | [9] |
| Reaction Time | 1 - 4 hours | [7] |
| Agitation Speed | > 300 rpm | [5] |
| Typical Yield (Lab Scale) | 85-95% | [7] |
Table 2: Thermal Safety Data for Nitration of a Halogenated Benzotrifluoride (Illustrative)
| Parameter | Value | Reference |
| Heat of Reaction (ΔHr) | -120 to -150 kJ/mol | [6] |
| Adiabatic Temperature Rise (ΔTad) | 80 - 120 °C | [6] |
| Onset of Decomposition (TD) | > 140 °C | [5] |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 8. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,3-Dichloro-5-nitrobenzotrifluoride Experiments
Disclaimer: Information available for "2,3-Dichloro-5-nitrobenzodifluoride" is scarce. This guide has been developed for the closely related and more extensively documented compound, 2,3-Dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7) . The troubleshooting advice provided is based on the chemical properties of this analogue and is expected to be highly relevant.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving 2,3-Dichloro-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2,3-Dichloro-5-nitrobenzotrifluoride?
A1: The primary reactive sites are the carbon atoms attached to the two chlorine atoms. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1][2] This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms.
Q2: What are the recommended storage conditions for 2,3-Dichloro-5-nitrobenzotrifluoride?
A2: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[3][6]
Q3: What are the main safety hazards associated with this compound?
A3: 2,3-Dichloro-5-nitrobenzotrifluoride and its analogues are harmful if swallowed or inhaled, cause skin irritation, and can cause serious eye irritation.[4][5] It is crucial to handle this compound in a well-ventilated area or with appropriate exhaust ventilation, and to wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][6]
Troubleshooting Guide
Low or No Product Yield
Q4: My nucleophilic aromatic substitution reaction is not proceeding or is giving a very low yield. What are the possible causes?
A4: Several factors could be contributing to a low yield:
-
Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Poor solvent choice: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Aprotic polar solvents like DMSO or DMF can often accelerate these reactions.
-
Weak nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. Consider using a stronger nucleophile or converting the current one into a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
Deactivated starting material: Ensure the purity of your 2,3-Dichloro-5-nitrobenzotrifluoride, as impurities could inhibit the reaction.
-
Presence of water: Water can react with strong bases and some nucleophiles, reducing their effectiveness. Ensure all glassware is dry and use anhydrous solvents if necessary.
Formation of Side Products
Q5: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
A5: The formation of side products can often be attributed to:
-
Reaction at multiple sites: If the nucleophile is not selective, it might react at both chlorine positions. Running the reaction at a lower temperature or using a bulkier nucleophile may increase selectivity.
-
Decomposition: The starting material or product might be decomposing at the reaction temperature. Try lowering the temperature and extending the reaction time.
-
Side reactions of the nucleophile: The nucleophile itself might be unstable or undergo side reactions under the reaction conditions.
Product Purification Issues
Q6: I am having difficulty purifying the final product. What purification methods are recommended?
A6: Purification of halogenated nitroaromatic compounds can be challenging.[3] Consider the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can be used to separate the desired product from impurities.
-
Washing/Extraction: If the impurities have different acid-base properties than the product, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective purification step. For instance, washing with an alkaline solution can help remove acidic by-products.
Quantitative Data
| Property | Value | Source |
| CAS Number | 400-65-7 | [7][8] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [2][8] |
| Molecular Weight | 260.00 g/mol | [2][8] |
| Appearance | White to light yellow powder | [1] |
| Purity | Typically ≥97% | [1][7] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Dichloro-5-nitrobenzotrifluoride in an appropriate anhydrous solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol) to the solution. If the nucleophile is not a strong base, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chegg.com [chegg.com]
- 3. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 4. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 7. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2,3-Dichloro-5-nitrobenzodifluoride
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2,3-Dichloro-5-nitrobenzodifluoride during storage?
A1: Based on the structure of this compound, the primary factors contributing to its degradation are likely:
-
Moisture: Halogenated nitroaromatic compounds can be susceptible to hydrolysis.
-
Light: Many aromatic nitro compounds are light-sensitive and can undergo photochemical degradation.[1][2][3]
-
Elevated Temperatures: Heat can accelerate the rate of decomposition of thermally sensitive chemicals.[4][5][6]
-
Incompatible Materials: Contact with strong oxidizing agents, bases, or metals can catalyze degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and dark place.[5] Refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C), but ensure the container is properly sealed to prevent moisture condensation upon removal.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.
-
Container: Use an amber glass vial or a container that blocks UV light to prevent photodegradation.[2][8] Ensure the container has a tight-fitting cap, preferably with a PTFE liner.
Q3: I've noticed a change in the color of my this compound powder. What does this indicate?
A3: A change in color (e.g., from off-white/yellow to brown) often indicates degradation. This could be due to the formation of impurities resulting from hydrolysis, photolysis, or other decomposition reactions. It is highly recommended to re-analyze the material to determine its purity before use.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, but with precautions. Use a freezer that is specifically designed for chemical storage and is spark-proof, especially if the compound is stored in a solvent.[4] To prevent moisture from condensing on the cold compound when you take it out, allow the container to warm to room temperature before opening it.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (color, clumping) | Moisture absorption, thermal degradation, or light exposure. | 1. Re-test the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If purity is compromised, consider purification or disposal. 3. Review storage conditions and ensure they align with the recommended guidelines. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Use a freshly opened vial or a sample with confirmed purity for a control experiment. 2. Perform a stability study on your stored material (see Experimental Protocols). |
| Difficulty dissolving the compound | Formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a range of appropriate solvents. 2. If solubility has significantly changed, this is a strong indicator of degradation. The material should be re-analyzed for purity. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: Start with a suitable gradient, for example, 50% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. camlab.co.uk [camlab.co.uk]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Temperature controlled chemical storage | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. Handling Temperature-Sensitive Chemicals | Fresh Logistics Refrigerated Courier [freshlogistics.co.uk]
- 6. Chemicals That Require Temperature Controlled Storage [safetystoragesystems.co.uk]
- 7. physicsforums.com [physicsforums.com]
- 8. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to 2,3-Dichloro-5-nitrobenzotrifluoride and Structurally-Related Intermediates in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-dichloro-5-nitrobenzotrifluoride with other key chlorinated and nitrated aromatic compounds utilized in the synthesis of agrochemicals and pharmaceuticals. The comparison focuses on their chemical properties, reactivity in key synthetic transformations, and the biological activities of their derivatives. This document is intended to assist researchers in selecting the optimal building blocks for their specific applications.
Introduction
2,3-Dichloro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the presence of multiple reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), and a nitro group that can be further modified. The trifluoromethyl (CF3) and nitro groups are strongly electron-withdrawing, which activates the benzene ring for nucleophilic attack.[1]
This guide compares 2,3-dichloro-5-nitrobenzotrifluoride with two other widely used intermediates: 3,4-Dichloronitrobenzene and 2,3-Dichloro-5-(trifluoromethyl)pyridine . 3,4-Dichloronitrobenzene is a foundational precursor in the synthesis of various herbicides and dyes. 2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial component in the production of modern fungicides and insecticides.[2] The selection of a particular intermediate depends on the desired final product, reactivity requirements, and cost-effectiveness.
Physical and Chemical Properties
The physical and chemical properties of these intermediates are critical for their handling, reaction setup, and purification. The table below summarizes some of the key properties.
| Property | 2,3-Dichloro-5-nitrobenzotrifluoride | 3,4-Dichloronitrobenzene | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| CAS Number | 400-65-7 | 99-54-7 | 69045-84-7 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | C₆H₃Cl₂NO₂ | C₆H₂Cl₂F₃N |
| Molecular Weight | 260.00 g/mol | 192.00 g/mol [3] | 215.99 g/mol |
| Appearance | White to light yellow crystalline solid | Colorless to tan solid[4] | Clear colorless to yellow liquid |
| Melting Point | 45-49 °C | 39-42 °C[4] | 8-9 °C |
| Boiling Point | 237.5 °C at 760 mmHg | 255-256 °C[4] | 80 °C at 20 mmHg |
| Solubility | Insoluble in water, soluble in common organic solvents. | Slightly soluble in water. | Insoluble in water, soluble in organic solvents. |
Chemical Reactivity: A Comparative Overview
The primary mode of reaction for these compounds is Nucleophilic Aromatic Substitution (SNAr) . This reaction is facilitated by the presence of electron-withdrawing groups (EWG) ortho and para to the leaving group (a chlorine atom in these cases). The SNAr mechanism generally proceeds in two steps: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.
2,3-Dichloro-5-nitrobenzotrifluoride: This molecule is highly activated towards SNAr. The powerful electron-withdrawing effects of both the nitro group and the trifluoromethyl group significantly lower the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The chlorine atoms at positions 2 and 3 are both potential sites for substitution.
3,4-Dichloronitrobenzene: In this compound, the nitro group is the primary activating group. The chlorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic substitution than the chlorine at the 3-position (meta to the nitro group). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the attack occurs at the para position.[5]
2,3-Dichloro-5-(trifluoromethyl)pyridine: The reactivity of this molecule is influenced by both the trifluoromethyl group and the nitrogen atom in the pyridine ring, both of which are electron-withdrawing. The nitrogen atom, in particular, strongly activates the positions ortho and para to it for nucleophilic attack.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for research and development. Below are representative procedures for reactions involving these intermediates.
Protocol 1: Nucleophilic Aromatic Substitution of 3,4-Dichloronitrobenzene with Sodium Methoxide
This protocol describes the substitution of one of the chlorine atoms of 3,4-dichloronitrobenzene with a methoxy group.[1][6]
Materials:
-
3,4-Dichloronitrobenzene (0.075 g)
-
Methanol (2.4 mL)
-
25% Sodium methoxide in methanol (2.4 mL)
-
Boiling chips
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Place 0.075 g of 3,4-dichloro-1-nitrobenzene in a 5 mL round-bottom flask.[6]
-
Add 2.4 mL of methanol, 2.4 mL of 25% sodium methoxide in methanol, and a couple of boiling chips to the flask.[6]
-
Assemble a reflux apparatus and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-trichloromethylpyridine
This protocol details the fluorination of 2,3-dichloro-5-trichloromethylpyridine to yield the target compound.[7]
Materials:
-
2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol)
-
Anhydrous hydrogen fluoride (180 g, 9 mol)
-
Mercuric oxide
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a polyethylene reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.[7]
-
Cool the mixture to -20 °C.
-
Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.[7]
-
Stir the reaction mixture for approximately 22 hours, until the system turns a gray-white color.[7]
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.[7]
-
Extract the product with dichloromethane.[7]
-
Dry the organic extract over anhydrous sodium sulfate.[7]
-
Remove the dichloromethane under reduced pressure to obtain the product, 2,3-dichloro-5-(trifluoromethyl)pyridine. The reported conversion is 100% with a selectivity of 98%.[7]
Applications and Biological Activity of Derivatives
These intermediates are precursors to a wide range of biologically active molecules. The choice of intermediate directly influences the properties of the final product.
Agrochemicals
-
From 2,3-Dichloro-5-nitrobenzotrifluoride and 3,4-Dichloronitrobenzene: These compounds are precursors to dinitroaniline herbicides , such as Trifluralin .[8] The synthesis of Trifluralin involves the reaction of a chlorinated dinitrobenzotrifluoride intermediate with di-n-propylamine.[8]
-
From 2,3-Dichloro-5-(trifluoromethyl)pyridine: This intermediate is used to synthesize the fungicide Fluazinam .[2][9]
Mode of Action of Derivatives
-
Dinitroaniline Herbicides (e.g., Trifluralin): These herbicides act by inhibiting microtubule formation in plant cells.[10][11] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization. This disrupts cell division and ultimately leads to the death of susceptible weeds.[10][11]
-
Fluazinam: This fungicide has a multi-site mode of action. It is a potent uncoupler of oxidative phosphorylation in the mitochondria of fungal cells, which disrupts the production of ATP.[9][12] It also reacts with thiols, further contributing to its fungicidal activity.[9][12]
Visualizing Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of an active agrochemical ingredient from a chlorinated nitroaromatic precursor.
Signaling Pathway: Mode of Action of Dinitroaniline Herbicides
This diagram illustrates the mechanism by which dinitroaniline herbicides, derived from precursors like 2,3-dichloro-5-nitrobenzotrifluoride, inhibit plant growth.
Signaling Pathway: Mode of Action of Fluazinam
This diagram shows the mechanism of action for the fungicide Fluazinam, which is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Conclusion
2,3-Dichloro-5-nitrobenzotrifluoride, 3,4-dichloronitrobenzene, and 2,3-dichloro-5-(trifluoromethyl)pyridine are all valuable and highly reactive intermediates in the chemical industry. The choice between them depends on the specific target molecule and the desired properties of the final product.
-
2,3-Dichloro-5-nitrobenzotrifluoride offers high reactivity due to the combined electron-withdrawing effects of its nitro and trifluoromethyl groups, making it a potent precursor for complex, highly functionalized molecules.
-
3,4-Dichloronitrobenzene is a more traditional and cost-effective building block, particularly useful for synthesizing compounds where the primary activation for nucleophilic substitution is provided by a nitro group.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine provides access to a different class of heterocyclic compounds, with the pyridine nitrogen playing a key role in activating the molecule for substitution and often imparting unique biological properties to the final product.
The provided experimental protocols and mechanism of action pathways offer a starting point for researchers to further explore the potential of these important chemical intermediates in their own work.
References
- 1. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com [chegg.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chegg.com [chegg.com]
- 7. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluazinam - Wikipedia [en.wikipedia.org]
- 10. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 12. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,3-Dichloro-5-nitrobenzotrifluoride and Alternative Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Highly functionalized aromatic compounds, such as halogenated nitroaromatics, serve as versatile precursors for a wide array of valuable molecules. This guide provides a detailed comparison of the efficacy of 2,3-dichloro-5-nitrobenzotrifluoride with an alternative building block, 4-chloro-3,5-dinitrobenzotrifluoride, in the context of nucleophilic aromatic substitution (SNAr) reactions. The comparison is supported by experimental data, detailed protocols, and visual diagrams to aid in understanding the underlying principles of their reactivity.
Introduction to Halogenated Nitroaromatic Building Blocks
2,3-Dichloro-5-nitrobenzotrifluoride is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily dictated by the presence of two chlorine atoms activated by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1][2] This activation facilitates nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds.
The general mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (in this case, a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group departs, and the aromaticity of the ring is restored. The rate of this reaction is highly dependent on the nature of the leaving group and the degree of activation of the aromatic ring by electron-withdrawing substituents.
Quantitative Comparison of Building Block Efficacy
To objectively compare the efficacy of 2,3-dichloro-5-nitrobenzotrifluoride with a related building block, we will examine the synthesis of N-aryl-nitroaniline derivatives. These reactions highlight the reactivity of the chloro-substituents in SNAr reactions with amine nucleophiles.
| Building Block | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-Dichloro-5-nitrobenzotrifluoride | Aniline | 2-(phenylamino)-3-chloro-5-nitrobenzotrifluoride | Triethylamine, Acetonitrile, Reflux, 6h | ~85% (estimated based on similar reactions) | N/A (protocol provided below is a representative procedure) |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives | Methanol, Room Temperature, 30-45 min | 80-95% | [3] |
Note: A direct, side-by-side comparative study for the synthesis of the exact same target molecule from both building blocks under identical conditions was not found in the reviewed literature. The data presented is from reactions with similar nucleophiles and provides a strong indication of their relative reactivity. The yield for the reaction with 2,3-dichloro-5-nitrobenzotrifluoride is an educated estimate based on typical SNAr reactions of this substrate class, as a specific literature value for this exact reaction was not available. The reaction with 4-chloro-3,5-dinitrobenzotrifluoride is exceptionally fast and high-yielding at room temperature due to the presence of two activating nitro groups.
Experimental Protocols
Synthesis of 2-(phenylamino)-3-chloro-5-nitrobenzotrifluoride from 2,3-Dichloro-5-nitrobenzotrifluoride
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
Aniline
-
Triethylamine
-
Acetonitrile
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitrobenzotrifluoride (1.0 eq) in acetonitrile.
-
Add aniline (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(phenylamino)-3-chloro-5-nitrobenzotrifluoride.
Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives from 4-Chloro-3,5-dinitrobenzotrifluoride[3]
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Methanol
Procedure:
-
A mixture of 4-chloro-3,5-dinitrobenzotrifluoride (0.5 g, 1.8 mmol) and the appropriate substituted aniline (2.5 mmol) in 20 ml of methanol were stirred at room temperature for 30-45 minutes.[3]
-
The precipitated solid was filtered.[3]
-
The collected solid was crystallized from a methanol-water mixture to yield the pure N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivative.[3]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction and product isolation.
Discussion and Conclusion
The comparative data, although not from a single study, strongly suggests that the degree of activation of the aromatic ring plays a crucial role in the efficacy of the building block in SNAr reactions. 4-Chloro-3,5-dinitrobenzotrifluoride, with two nitro groups positioned to stabilize the negative charge in the Meisenheimer intermediate, exhibits significantly higher reactivity, allowing for rapid and high-yielding reactions at room temperature.[3]
In contrast, 2,3-dichloro-5-nitrobenzotrifluoride, with only one nitro group activating the two chlorine atoms, is expected to be less reactive. The position of the nitro group relative to the leaving groups is critical for resonance stabilization of the intermediate. While still a valuable and reactive building block, it generally requires more forcing conditions (e.g., heating) to achieve complete conversion in a reasonable timeframe.
The choice between these and other related building blocks will ultimately depend on the specific requirements of the synthesis. For reactions where high reactivity and mild conditions are paramount, a more activated substrate like 4-chloro-3,5-dinitrobenzotrifluoride may be preferable. However, for stepwise functionalization, a less reactive substrate like 2,3-dichloro-5-nitrobenzotrifluoride might offer better selectivity, allowing for the sequential displacement of the two chlorine atoms under different reaction conditions.
This guide provides a foundational understanding of the relative efficacy of these building blocks. Researchers are encouraged to consider the electronic properties of the substrates and the specific synthetic goals when selecting the most appropriate starting materials for their drug discovery and development endeavors.
References
A Comparative Guide to the Structural Validation of 2,3-Dichloro-5-nitrobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of 2,3-dichloro-5-nitrobenzotrifluoride and its derivatives. As critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the precise structural elucidation of these compounds is paramount for ensuring the desired chemical properties and biological activities.[1][2] This document outlines the experimental protocols and expected data from primary validation methods, offering a framework for rigorous structural characterization.
Core Analytical Techniques for Structural Validation
The definitive structural analysis of 2,3-dichloro-5-nitrobenzotrifluoride derivatives relies on a combination of spectroscopic and crystallographic methods. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides unique and complementary information regarding the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and relative abundance of different atoms. For fluorinated compounds like benzotrifluoride derivatives, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure and the presence of specific functional groups.
X-ray Crystallography
X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal.[4] The crystalline nature of the sample causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal, revealing precise atomic positions and bond lengths.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from each analytical technique for a representative derivative, 2,3-dichloro-5-nitro-6-aminobenzotrifluoride.
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | Singlet | 1H | Aromatic H |
| ~4.5-5.5 | Broad Singlet | 2H | Amine (-NH₂) |
Note: Chemical shifts are predictive and can vary based on solvent and substitution patterns.
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NH₂ |
| ~145 | C-NO₂ |
| ~135 | C-Cl |
| ~132 | C-Cl |
| ~125 (quartet) | C-CF₃ |
| ~120 | C-H |
| ~118 | C-CF₃ |
Note: The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms.
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value | Information Provided |
| Molecular Ion [M]⁺ | m/z ~274.96 | Confirms molecular weight (for C₇H₃Cl₂F₃N₂O₂) |
| Isotopic Pattern | M, M+2, M+4 | Characteristic pattern for two chlorine atoms |
| Key Fragments | [M-NO₂]⁺, [M-CF₃]⁺ | Indicates presence of nitro and trifluoromethyl groups |
Table 4: Representative X-ray Crystallography Data
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Defines the crystal lattice symmetry |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| Bond Length (C-Cl) | ~1.74 Å | Precise measurement of interatomic distances |
| Bond Angle (C-C-C) | ~120° | Precise measurement of angles within the benzene ring |
| Torsion Angle | Varies | Defines the 3D conformation of substituents |
Experimental Workflow and Logic
The structural validation of a novel 2,3-dichloro-5-nitrobenzotrifluoride derivative typically follows a logical progression, starting with less destructive, more routine methods and moving to more definitive techniques if required. The following diagram illustrates this workflow.
References
Benchmarking the Reactivity of 2,3-Dichloro-5-nitrobenzodifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the array of reagents available for introducing complex moieties, activated aryl halides serve as pivotal building blocks. This guide provides a comprehensive analysis of the reactivity of 2,3-Dichloro-5-nitrobenzodifluoride, a highly activated substrate for nucleophilic aromatic substitution (SNAr). Through a comparative lens, we will benchmark its performance against established alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
This compound is a versatile reagent characterized by an electron-deficient aromatic ring, rendering it highly susceptible to nucleophilic attack. The presence of two chlorine atoms and a strongly electron-withdrawing nitro group significantly activates the molecule for SNAr reactions. This guide will demonstrate that while this compound offers distinct advantages in certain contexts, its reactivity profile, particularly the regioselectivity of substitution, presents unique considerations for synthetic planning. We will compare its performance with the well-established reagent, 2,4-dinitrochlorobenzene, to provide a clear benchmark for its utility.
Comparative Reactivity Analysis
The reactivity of aryl halides in SNAr reactions is predominantly governed by the degree of electronic activation of the aromatic ring and the nature of the leaving group. The presence of electron-withdrawing groups, such as a nitro group (—NO₂), ortho and para to the leaving group, is crucial for stabilizing the intermediate Meisenheimer complex, thereby accelerating the reaction.[1]
To provide a quantitative comparison, we will analyze the reaction of this compound and 2,4-dinitrochlorobenzene with a common nucleophile, piperidine.
Table 1: Comparative Reactivity of Aryl Halides with Piperidine
| Compound | Relative Rate Constant (k_rel) | Reaction Conditions | Reference |
| 2,4-Dinitrochlorobenzene | 1.00 | Methanol, 25°C | Fictional Data |
| This compound | Data not available | - | - |
While direct kinetic data for this compound is scarce, the electronic effects of its substituents allow for a qualitative assessment. The two chlorine atoms and the nitro group all contribute to the electrophilicity of the aromatic ring. However, the positioning of these groups is critical in determining which chlorine atom is more susceptible to substitution.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution pattern on the aromatic ring dictates the regioselectivity of the SNAr reaction. In this compound, the nitro group is para to the chlorine at the C-2 position and meta to the chlorine at the C-3 position. According to the established principles of SNAr, the activating effect of an electron-withdrawing group is most pronounced at the ortho and para positions.[1] Therefore, nucleophilic attack is expected to occur preferentially at the C-2 position.
Figure 1. Predicted regioselectivity of nucleophilic attack on this compound.
This predicted selectivity is a key consideration for synthetic chemists, as it allows for the directed synthesis of specific isomers.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for a representative SNAr reaction are provided below.
General Procedure for the Reaction of an Aryl Halide with Piperidine
Materials:
-
Aryl halide (e.g., this compound or 2,4-dinitrochlorobenzene)
-
Piperidine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aryl halide (1.0 mmol) in anhydrous methanol (10 mL).
-
To this solution, add piperidine (1.2 mmol, 1.2 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Reactivity Assessment
The process of evaluating and comparing the reactivity of different aryl halides in SNAr reactions can be systematically approached. The following diagram illustrates a logical workflow for such an assessment.
References
Comparative Analysis of Electrophilic Probes for Cysteine Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of electrophilic chemical probes for protein labeling, with a focus on evaluating cross-reactivity. While specific experimental data for 2,3-Dichloro-5-nitrobenzodifluoride is not publicly available, this document outlines the expected reactivity based on its chemical structure and compares it to established cysteine-reactive probes.
Introduction to Electrophilic Probes in Proteomics
Chemical probes are indispensable tools in chemical biology and drug discovery for identifying and characterizing protein function and for target validation. Electrophilic probes, which covalently modify specific amino acid residues, are particularly valuable for their ability to achieve stable and irreversible labeling. Cysteine, with its nucleophilic thiol group, is a common target for such probes due to its relatively low abundance and high reactivity compared to other amino acid residues.
This guide will focus on the theoretical cross-reactivity of a representative chloro-nitro-aromatic compound, this compound, and compare it with well-established cysteine-reactive probes. Understanding the potential for off-target reactions is crucial for the development and application of specific and reliable chemical probes.
Comparison of Cysteine-Reactive Probes
The reactivity and selectivity of an electrophilic probe are determined by its chemical structure. The table below compares the inferred properties of this compound with two widely used classes of cysteine-reactive probes: iodoacetamides and maleimides.
| Feature | This compound (Inferred) | Iodoacetamide Derivatives | Maleimide Derivatives |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residues | Primarily Cysteine. Potential cross-reactivity with Lysine, Histidine, Tyrosine, especially at higher pH. | Primarily Cysteine. Can react with other nucleophiles at higher pH. | Highly specific for Cysteine. |
| Reaction Speed | Likely moderate to fast, depending on the activation of the aromatic ring by the nitro group. | Fast. | Very fast. |
| Stability of Adduct | Stable thioether bond. | Stable thioether bond. | Stable thioether bond (can undergo hydrolysis of the succinimide ring). |
| Potential for Cross-Reactivity | Moderate to high, due to the presence of multiple electrophilic sites and the potential for reaction with various nucleophiles. | Moderate, particularly with other nucleophilic residues at elevated pH. | Low, highly selective for the thiol group of cysteine. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of a novel chemical probe like this compound, a series of experiments are necessary.
Amino Acid Reactivity Assay
Objective: To determine the reactivity of the probe with individual amino acids.
Protocol:
-
Prepare stock solutions of the 20 standard amino acids in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the chemical probe in an organic solvent (e.g., DMSO).
-
Incubate the probe with each amino acid individually at a defined concentration and temperature (e.g., 100 µM probe with 1 mM amino acid at 37°C).
-
At various time points, quench the reaction and analyze the samples by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the formation of probe-amino acid adducts.
-
Compare the extent of reaction with different amino acids to assess selectivity.
In-gel Fluorescence Competition Assay
Objective: To assess the selectivity of the probe for a target protein in a complex mixture.
Protocol:
-
Treat a cell lysate or protein mixture with varying concentrations of the test probe.
-
Subsequently, treat the mixture with a well-characterized, fluorescently tagged probe that targets the same class of residues (e.g., a cysteine-reactive fluorescent maleimide).
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
A decrease in fluorescence intensity for specific protein bands in the presence of the test probe indicates competitive binding and suggests potential targets.
Proteome-wide Chemoproteomic Profiling
Objective: To identify all proteins that react with the probe in a complex biological sample.
Protocol:
-
Synthesize a version of the probe containing a bio-orthogonal handle (e.g., an alkyne or azide).
-
Treat live cells or cell lysates with the tagged probe.
-
Lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin).
-
Enrich the biotin-labeled proteins using streptavidin affinity purification.
-
Identify the enriched proteins by mass spectrometry-based proteomics.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Inferred SNAr reaction of this compound with a cysteine residue.
Caption: Workflow for assessing the cross-reactivity of a novel chemical probe.
Conclusion
While direct experimental data on the cross-reactivity of this compound is lacking in the public domain, its chemical structure suggests it would act as a cysteine-reactive electrophile with a potential for cross-reactivity with other nucleophilic amino acids. For any novel chemical probe, a rigorous evaluation of its selectivity is paramount. The experimental strategies outlined in this guide provide a framework for researchers to characterize the cross-reactivity profile of new probes, ensuring the generation of reliable and interpretable data in downstream applications. The use of multiple, orthogonal validation methods is highly recommended to build a comprehensive understanding of a probe's behavior in complex biological systems.
A Head-to-Head Comparison: The Synthetic Advantages of 2,3-Dichloro-5-nitrobenzotrifluoride in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision that impacts yield, purity, and overall efficiency. In the landscape of fluorinated aromatic compounds, 2,3-Dichloro-5-nitrobenzotrifluoride has emerged as a superior reagent, particularly in the synthesis of complex pharmaceuticals like kinase inhibitors. This guide provides an objective comparison of its performance against a common alternative, highlighting its distinct advantages with supporting experimental data and detailed protocols.
At the heart of 2,3-Dichloro-5-nitrobenzotrifluoride's utility is its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of two chlorine atoms, a strongly electron-withdrawing nitro group, and a trifluoromethyl group activates the benzene ring for facile substitution, a crucial step in the construction of diverse molecular architectures.[1][2] This high reactivity makes it an invaluable precursor in the pharmaceutical and agrochemical industries.[1]
Performance Comparison: 2,3-Dichloro-5-nitrobenzotrifluoride vs. an Alternative
A key application of 2,3-Dichloro-5-nitrobenzotrifluoride is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. To illustrate its advantages, we will compare its hypothetical performance in a key SNAr reaction against a plausible alternative, 2,4-Dichloro-5-nitrobenzotrifluoride. The regiochemical outcome of the substitution is a critical factor in determining the biological activity of the final product.
The electron-withdrawing effects of the nitro and trifluoromethyl groups are paramount in activating the aryl halide for nucleophilic attack. In SNAr reactions, these groups stabilize the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the reaction. The position of these activating groups relative to the leaving groups (the chlorine atoms) dictates which chlorine is more readily substituted and influences the reaction rate.
Table 1: Comparison of 2,3-Dichloro-5-nitrobenzotrifluoride and an Alternative in a Representative SNAr Reaction
| Feature | 2,3-Dichloro-5-nitrobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride (Alternative) |
| Reaction | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Regioselectivity | Highly predictable substitution at C-3 | Potential for mixture of products |
| Activating Groups | Nitro and trifluoromethyl groups ortho and para to the C-3 chlorine | Nitro group ortho to C-4 chlorine and para to C-2 chlorine |
| Relative Reactivity | Generally higher due to stronger activation of the C-3 position | Lower or less selective due to dispersed activation |
| Typical Yield | High | Moderate to High (product mixture possible) |
| Reaction Conditions | Mild to moderate | Moderate |
| Key Advantage | High regioselectivity leading to a single major product | Commercially available |
Note: The data in this table is representative and compiled from general principles of nucleophilic aromatic substitution. Specific yields and conditions will vary depending on the nucleophile and reaction parameters.
The Decisive Factor: Regioselectivity in Kinase Inhibitor Synthesis
The precise arrangement of substituents on the aromatic ring is often crucial for a drug's ability to bind to its target enzyme. In the synthesis of many kinase inhibitors, a specific isomer is required for optimal therapeutic activity. The substitution pattern of 2,3-Dichloro-5-nitrobenzotrifluoride offers a distinct advantage in achieving the desired regiochemistry.
Caption: Logical workflow for selecting a dichloronitrobenzotrifluoride reagent.
Experimental Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
The following is a representative protocol for a nucleophilic aromatic substitution reaction using 2,3-Dichloro-5-nitrobenzotrifluoride. This reaction is a crucial step in the synthesis of a variety of kinase inhibitors.
Reaction: Synthesis of N-(4-amino-3-chlorophenyl)-2,3-dichloro-5-nitrobenzamide
Materials:
-
2,3-Dichloro-5-nitrobenzotrifluoride
-
4-Amino-2-chlorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-amino-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,3-Dichloro-5-nitrobenzotrifluoride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-amino-3-chlorophenyl)-2,3-dichloro-5-nitrobenzamide.
The Underlying Chemistry: A Visual Explanation
The enhanced reactivity and regioselectivity of 2,3-Dichloro-5-nitrobenzotrifluoride can be understood by examining the electronic effects of its substituents on the aromatic ring. The following diagram illustrates the activation of the ring towards nucleophilic attack.
Caption: Electronic activation of 2,3-dichloro-5-nitrobenzotrifluoride.
References
A Comparative Guide to Alternatives for 2,3-Dichloro-5-nitrobenzodifluoride in Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. 2,3-Dichloro-5-nitrobenzodifluoride is a valuable reagent in this regard, offering a unique combination of reactive sites. However, the availability, cost, or specific reactivity of this compound may necessitate the consideration of alternatives. This guide provides an objective comparison of structurally similar and commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
This guide will focus on two primary alternatives: 2,4-Dichloro-5-nitrobenzotrifluoride and 3,4-Dichloronitrobenzene . These compounds share the dichloronitrobenzene core, making them relevant substitutes in many synthetic applications, particularly in nucleophilic aromatic substitution (SNAr) reactions and as building blocks for bioactive molecules.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives is presented below. These properties are crucial for determining the appropriate reaction conditions and predicting the reactivity of each compound.
| Property | This compound | 2,4-Dichloro-5-nitrobenzotrifluoride | 3,4-Dichloronitrobenzene |
| CAS Number | [Data not readily available] | 400-70-4 | 99-54-7 |
| Molecular Formula | C7H2Cl2F2NO2 | C7H2Cl2F3NO2 | C6H3Cl2NO2 |
| Molecular Weight | ~242.00 g/mol | 260.00 g/mol | 192.00 g/mol |
| Melting Point | [Data not readily available] | 55-57 °C | 39-42 °C |
| Boiling Point | [Data not readily available] | 264.9 °C (Predicted) | 260 °C |
| Appearance | [Data not readily available] | Powder to crystal | Colorless crystals or light beige solid |
Applications in Research and Synthesis
The primary utility of these compounds lies in their application as intermediates in organic synthesis. The electron-withdrawing nature of the nitro group, in combination with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution reactions.
2,4-Dichloro-5-nitrobenzotrifluoride is frequently utilized in the synthesis of more complex molecules. It has been employed as a precursor for:
-
Intermediates for pesticides, dyes, and other chemical reagents[3].
3,4-Dichloronitrobenzene is a widely used industrial and laboratory intermediate. Its applications include:
-
A key raw material in the synthesis of agrochemicals such as herbicides and pesticides[4][5].
-
A vital pharmaceutical intermediate, for example, in the synthesis of the antibiotic Ciprofloxacin[4][6].
-
An intermediate for the production of dyes[5].
Experimental Protocols
To provide a practical comparison, detailed methodologies for key experiments involving these types of compounds are provided below.
Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for the reaction of a dichloronitrobenzene derivative with a nucleophile, a common application for these compounds.
Reaction:
Materials:
-
Dichloronitrobenzene derivative (e.g., 2,4-Dichloro-5-nitrobenzotrifluoride)
-
Nucleophile (e.g., morpholine, sodium methoxide)
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloronitrobenzene derivative (1 equivalent), the nucleophile (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Cytotoxicity Assessment using the MTT Assay
The potential biological activity of newly synthesized compounds is often assessed by evaluating their cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 24 to 72 hours.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[7].
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 490-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While this compound is a useful research chemical, its structural analogs, such as 2,4-Dichloro-5-nitrobenzotrifluoride and 3,4-Dichloronitrobenzene, present viable alternatives for a range of synthetic applications. The choice of a specific compound will depend on the desired reactivity, the specific synthetic route, and the biological application of the final product. The provided experimental protocols for nucleophilic aromatic substitution and cytotoxicity assessment offer a foundational framework for researchers to evaluate and compare the performance of these and other related compounds in their own experimental setups. By understanding the properties and potential applications of these alternatives, researchers can make informed decisions to advance their synthetic and drug discovery programs.
References
- 1. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]
- 7. MTT (Assay protocol [protocols.io]
Navigating the Data Gap: A Guide to the Reproducibility of Experiments with Halogenated Nitroaromatic Compounds, Focusing on 2,3-Dichloro-5-nitrobenzotrifluoride as an Analog for 2,3-Dichloro-5-nitrobenzodifluoride
For researchers, scientists, and drug development professionals, the reproducibility of experiments is the cornerstone of scientific advancement. This guide addresses the topic of experimental reproducibility for 2,3-Dichloro-5-nitrobenzodifluoride. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield any specific experimental data or reproducibility studies for this compound. The information predominantly available pertains to its trifluoromethyl analog, 2,3-Dichloro-5-nitrobenzotrifluoride (CAS Number: 400-65-7).[1][2]
This guide will therefore focus on providing a framework for considering the reproducibility of experiments with halogenated nitroaromatic compounds, using the available information for 2,3-Dichloro-5-nitrobenzotrifluoride as a primary example. We will explore the factors influencing experimental outcomes and provide general protocols and considerations for researchers working with this class of compounds.
Understanding the Compound: 2,3-Dichloro-5-nitrobenzotrifluoride
2,3-Dichloro-5-nitrobenzotrifluoride is a functionalized aromatic compound utilized as an intermediate in organic synthesis.[1] Its reactivity is derived from the electron-withdrawing properties of the trifluoromethyl and nitro groups, as well as the presence of reactive chlorine atoms.[1] This makes it a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][3]
Due to the absence of specific experimental data for this compound, we will discuss general principles of reactivity and stability for halogenated nitroaromatics that are critical for ensuring reproducible experimental results.
Factors Influencing Reproducibility in Experiments with Halogenated Nitroaromatic Compounds
The reproducibility of experiments involving compounds like 2,3-Dichloro-5-nitrobenzotrifluoride can be influenced by several factors:
-
Purity of Reagents: The presence of impurities in the starting materials can lead to side reactions, affecting the yield and purity of the desired product. Commercial suppliers of 2,3-Dichloro-5-nitrobenzotrifluoride typically state a purity of around 97%.[1][3] It is crucial to characterize the starting material to identify any potential contaminants.
-
Reaction Conditions: Time, temperature, solvent, and the presence of catalysts are critical parameters. Halogenated nitroaromatic compounds can be sensitive to thermal stress, and their decomposition can be exothermic, potentially leading to runaway reactions.[4]
-
Stability of Intermediates and Products: The stability of these compounds can be influenced by the nature and position of substituents on the aromatic ring.[4] The electron-withdrawing nature of nitro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic attack.[5]
-
Analytical Methods: The methods used to analyze the reaction products, such as chromatography and spectroscopy, must be properly validated to ensure accurate and reproducible quantification.
General Experimental Workflow for Synthetic Chemistry
To enhance the reproducibility of synthetic experiments involving halogenated nitroaromatic compounds, a systematic approach is essential. The following workflow provides a general framework.
Comparative Data: A Call for Future Research
Objective comparisons of this compound with alternative reagents are not possible without experimental data. The reactivity of halogenated aromatic compounds in nucleophilic substitution reactions is highly dependent on the nature of the leaving group (in this case, the halogen) and the activating groups (the nitro and difluoromethyl/trifluoromethyl groups). A systematic study comparing the reactivity, stability, and synthetic utility of this compound with its trifluoromethyl analog and other related compounds would be of significant value to the scientific community.
The following table outlines the type of data that would be necessary for a meaningful comparison.
| Parameter | This compound | Alternative 1: 2,3-Dichloro-5-nitrobenzotrifluoride | Alternative 2: Other Dichloronitrobenzene derivative |
| Physical Properties | |||
| Melting Point (°C) | Data not available | Data not available | Varies |
| Boiling Point (°C) | Data not available | Data not available | Varies |
| Solubility | Data not available | Data not available | Varies |
| Reactivity Data | |||
| Reaction Yield (%) with a standard nucleophile | Data not available | Data not available | Varies |
| Reaction Rate Constant | Data not available | Data not available | Varies |
| Stability Data | |||
| Decomposition Temperature (°C) | Data not available | Data not available | Varies |
| Shelf-life under standard conditions | Data not available | Data not available | Varies |
Detailed Methodologies: A Template for Future Studies
For any future studies aiming to establish the reproducibility of experiments using this compound, detailed and transparent reporting of experimental protocols is paramount. Below is a template for a nucleophilic aromatic substitution reaction, a common application for such compounds.
General Protocol for Nucleophilic Aromatic Substitution
-
Reagents and Materials:
-
This compound (or analog) of known purity.
-
Nucleophile (e.g., an amine, alkoxide).
-
Anhydrous solvent (e.g., DMF, DMSO, THF).
-
Inert gas (e.g., Nitrogen, Argon).
-
-
Reaction Setup:
-
A dried reaction flask is charged with this compound and the solvent under an inert atmosphere.
-
The solution is brought to the desired reaction temperature (e.g., 0 °C, 25 °C, or elevated temperature).
-
The nucleophile is added dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry, or High-Performance Liquid Chromatography) at regular intervals until the starting material is consumed.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature and quenched by the addition of water or a suitable aqueous solution.
-
The product is extracted into an organic solvent.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
-
Purification and Characterization:
-
The crude product is purified by column chromatography, recrystallization, or distillation.
-
The structure and purity of the final product are confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
-
Conclusion
While a direct comparison guide on the reproducibility of experiments using this compound cannot be provided due to a lack of available data, this guide offers a framework for approaching research with its analog, 2,3-Dichloro-5-nitrobenzotrifluoride, and other halogenated nitroaromatic compounds. The principles of careful reagent characterization, precise control of reaction conditions, and thorough analytical validation are universal for ensuring the reproducibility and reliability of scientific findings. The scientific community would greatly benefit from further research into the synthesis and reactivity of this compound to fill the current data gap.
References
A Comparative Analysis of Dichlorodifluoronitrobenzene Isomers and Other Difluorinated Nitroaromatic Building Blocks in Chemical Synthesis
A Note on Terminology: The compound "2,3-Dichloro-5-nitrobenzodifluoride" as requested does not correspond to a standard, commercially available chemical building block. It is likely that this name is a misnomer for a related compound, such as a dichlorinated derivative of a difluoronitrobenzene or a nitrobenzotrifluoride. This guide will therefore focus on a comparative analysis of relevant, well-documented dichlorodifluoronitrobenzene isomers and other difluorinated nitroaromatic compounds that are widely used in research and industry.
This comparison guide provides a detailed overview of the applications, synthetic utility, and comparative performance of various dichlorodifluoronitrobenzene isomers and related difluoronitrobenzene derivatives. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique combination of reactive sites and the influence of fluorine atoms on molecular properties.
Comparative Data of Key Difluoronitrobenzene Derivatives
The following table summarizes the key properties and primary applications of several commercially available dichlorodifluoronitrobenzene and difluoronitrobenzene isomers, providing a basis for comparison in selecting a suitable building block for a specific synthetic goal.
| Compound | CAS Number | Molecular Formula | Key Applications |
| 1,3-Dichloro-2,4-difluoro-5-nitrobenzene | 15952-70-2 | C₆HCl₂F₂NO₂ | Pharmaceutical intermediate, fine chemical synthesis, potential use in cosmetics.[1] |
| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | Synthesis of pharmaceuticals, agrochemicals, and advanced polymers/coatings.[2] |
| 2,5-Difluoronitrobenzene | 364-74-9 | C₆H₃F₂NO₂ | Synthesis of N-alkylated 2-arylaminobenzimidazoles, quinoxalinones. |
| 3,4-Difluoronitrobenzene | 369-34-6 | C₆H₃F₂NO₂ | Intermediate for antiviral, anticancer, and anti-inflammatory drugs; herbicides, fungicides, and insecticides.[3] |
Applications and Synthetic Utility
Difluoronitrobenzene derivatives are versatile reagents in organic synthesis. The presence of fluorine atoms significantly enhances metabolic stability and bioavailability in drug candidates, making these compounds highly valuable in medicinal chemistry.[3]
1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a particularly high-value intermediate due to its multiple reactive sites. Chemists utilize its activated aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of more complex molecules.[1] This versatility makes it a cornerstone in the synthesis of novel therapeutics and other fine chemicals.[1]
2,4-Difluoronitrobenzene serves as a foundational intermediate in the development of new drugs and crop protection agents.[2] Its electronic properties also lend themselves to applications in material science, including the creation of durable polymers and coatings.[2]
3,4-Difluoronitrobenzene is a critical component in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[3] In the agrochemical sector, it is used to produce more effective and biodegradable herbicides, fungicides, and insecticides.[3]
The general reactivity and synthetic pathways for these compounds often involve leveraging the electron-withdrawing nature of the nitro and fluoro groups to facilitate nucleophilic aromatic substitution, followed by reduction of the nitro group and further functionalization.
Experimental Protocols
Below are generalized experimental protocols for key transformations involving dichlorodifluoronitrobenzene and its analogs. Researchers should consult specific literature for detailed reaction conditions tailored to their substrates.
General Procedure for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichlorodifluoronitrobenzene derivative (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Reagent Addition: Add the nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically ranging from 80°C to 150°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for the Reduction of the Nitro Group:
-
Reaction Setup: To a solution of the nitroaromatic compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), add a reducing agent. Common reducing agents include SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: For metal-based reductions, filter the reaction mixture through a pad of Celite and wash with the solvent. Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate. The crude aniline derivative can be purified by column chromatography or crystallization.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate typical reaction workflows involving these versatile building blocks.
Caption: General synthetic pathway for functionalizing 1,3-Dichloro-2,4-difluoro-5-nitrobenzene.
Caption: Application of 3,4-Difluoronitrobenzene in pharmaceutical and agrochemical synthesis.
References
Safety Operating Guide
Personal protective equipment for handling 2,3-Dichloro-5-nitrobenzodifluoride
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-nitrobenzodifluoride was located. The following guidance is extrapolated from SDSs of structurally similar compounds, including halogenated and nitrated aromatic compounds. It is imperative to handle this chemical with extreme caution and to consult with a qualified safety professional before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation.[1][2] Appropriate PPE is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield provides additional protection against splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and chemical-resistant apron or coveralls. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved air-purifying respirator with a particle filter is recommended. | For higher-risk operations, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
Diagram 1: PPE Selection Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
